5-Bromo-2-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEENCYZQHCUTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323433 | |
| Record name | 5-Bromo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79669-49-1 | |
| Record name | 79669-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Solubility of 5-Bromo-2-methylbenzoic Acid in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 5-Bromo-2-methylbenzoic acid in organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this guide pioneers a dual approach: a theoretical prediction of solubility using Hansen Solubility Parameters (HSP) and a detailed, field-proven experimental protocol for accurate solubility determination. This document is designed to empower researchers in solvent selection for synthesis, purification, and formulation of this important chemical intermediate.
Introduction: The Significance of Solubility in a Research and Development Context
5-Bromo-2-methylbenzoic acid is a key building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its solubility in various organic solvents is a critical parameter that dictates its utility in different stages of development, from reaction medium selection and optimization of reaction kinetics to the design of efficient crystallization-based purification processes and the formulation of the final active pharmaceutical ingredient (API). A thorough understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for efficient, scalable, and cost-effective chemical process development.
This guide moves beyond a simple cataloging of solubility data. Instead, it provides a robust framework for both predicting and experimentally verifying the solubility of 5-Bromo-2-methylbenzoic acid, thereby offering a practical toolkit for the laboratory scientist.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a foundational concept in chemistry. Hansen Solubility Parameters (HSP) provide a quantitative and nuanced application of this principle by dissecting the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from atomic interactions (van der Waals forces).
-
δP (Polar): Stemming from intermolecular dipole moments.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[3][4]
The central tenet of HSP theory is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [5][6]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of high solubility.
Estimated Hansen Solubility Parameters for 5-Bromo-2-methylbenzoic Acid
Based on this methodology, the estimated Hansen Solubility Parameters for 5-Bromo-2-methylbenzoic acid are presented in Table 1. For comparative purposes, the established HSP for the parent compound, benzoic acid, are also included.
Table 1: Estimated Hansen Solubility Parameters
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| 5-Bromo-2-methylbenzoic acid (Estimated) | 19.2 | 6.5 | 7.8 |
| Benzoic Acid | 18.2 | 7.0 | 9.8 |
Note: The values for 5-Bromo-2-methylbenzoic acid are estimations derived from group contribution methods and should be used as a predictive tool to guide solvent selection, with experimental verification being essential.
Hansen Solubility Parameters of Common Organic Solvents
The HSP for a range of common organic solvents are well-documented. Table 2 provides these values, which will be used to calculate the HSP distance (Ra) to our target compound.
Table 2: Hansen Solubility Parameters of Selected Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Source: Values are compiled from established HSP databases.[3][7][8]
Predicted Solubility Profile of 5-Bromo-2-methylbenzoic Acid
By calculating the HSP distance (Ra) between our estimated parameters for 5-Bromo-2-methylbenzoic acid and the known parameters of the solvents, we can predict a rank-ordered solubility profile. A lower Ra value suggests a better solubility.
Table 3: Predicted Solubility of 5-Bromo-2-methylbenzoic Acid Based on HSP Distance
| Solvent | Ra (HSP Distance) | Predicted Solubility |
| Dichloromethane | 4.8 | High |
| Ethyl Acetate | 4.9 | High |
| Acetone | 6.0 | Moderate to High |
| Toluene | 8.1 | Moderate |
| Ethanol | 13.0 | Low to Moderate |
| Methanol | 15.4 | Low |
| Hexane | 12.6 | Very Low |
Interpretation of Predicted Solubility:
The HSP model predicts that 5-Bromo-2-methylbenzoic acid will exhibit the highest solubility in solvents with moderate polarity and some hydrogen bonding capability, such as dichloromethane and ethyl acetate. The predicted moderate solubility in acetone and toluene is also consistent with this. The model suggests lower solubility in more polar and highly hydrogen-bonding solvents like methanol and ethanol, and very poor solubility in non-polar aliphatic hydrocarbons like hexane. This is logical, as the bromine and methyl groups on the benzene ring increase the molecule's lipophilicity compared to benzoic acid, while the carboxylic acid group retains its polar and hydrogen-bonding character.
The following diagram illustrates the logical workflow for using HSP to predict solubility:
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical predictions are invaluable for initial screening, empirical determination of solubility remains the gold standard for obtaining accurate, actionable data. The following section details a robust, self-validating protocol based on the widely accepted "shake-flask" or isothermal equilibrium method.
The Isothermal Equilibrium Shake-Flask Method
This method relies on the principle of achieving a saturated solution at a constant temperature, followed by the quantitative analysis of the solute concentration in the supernatant.
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for the isothermal equilibrium shake-flask solubility determination method.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
5-Bromo-2-methylbenzoic acid (of known purity)
-
Selected organic solvents (analytical grade)
-
Sealed glass vials (e.g., screw-cap vials with PTFE-lined septa)
-
Constant temperature shaker bath or incubator
-
Centrifuge (optional)
-
Calibrated volumetric pipettes and flasks
-
Analytical balance
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC)
Protocol:
-
Preparation of the Solid-Solvent Mixture:
-
To a series of labeled, sealed vials, add a pre-weighed amount of the chosen organic solvent (e.g., 10.0 mL).
-
Add an excess of 5-Bromo-2-methylbenzoic acid to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but this should be validated for the specific solute-solvent system.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, the vials can be centrifuged.
-
-
Sampling of the Saturated Solution:
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the solid at the bottom of the vial.
-
-
Quantitative Analysis:
-
Gravimetric Method:
-
Transfer the known volume of the saturated solution to a pre-weighed container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
The mass of the dissolved solute can be determined by difference.
-
-
Spectroscopic Method (UV-Vis):
-
Prepare a series of standard solutions of 5-Bromo-2-methylbenzoic acid of known concentrations in the chosen solvent.
-
Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Dilute the sampled saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the concentration of the original saturated solution.
-
-
-
Calculation of Solubility:
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Safety and Handling
5-Bromo-2-methylbenzoic acid is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[4]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-Bromo-2-methylbenzoic acid in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with a rigorous experimental protocol, researchers are equipped to make informed decisions regarding solvent selection, leading to optimized processes in synthesis, purification, and formulation. The methodologies outlined herein are designed to be both scientifically sound and practically applicable in a modern research and development environment.
References
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Hansen Solubility. (n.d.). The HSP Sphere in VR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346004, 5-Bromo-2-methylbenzoic acid. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]
-
Williams, D. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019 [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. kinampark.com [kinampark.com]
- 3. youtube.com [youtube.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen solubility parameters [stenutz.eu]
- 6. The HSP Sphere | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
reactivity of the bromine atom in 5-Bromo-2-methylbenzoic acid
The following technical guide details the reactivity profile of 5-Bromo-2-methylbenzoic acid, focusing on its role as a critical scaffold in pharmaceutical synthesis, particularly for SGLT2 inhibitors like Canagliflozin.
A Technical Guide for Drug Development Scientists [1]
Executive Summary
5-Bromo-2-methylbenzoic acid (CAS 79669-49-1) is a bifunctional aromatic scaffold characterized by two chemically distinct reactive handles: a carboxylic acid at the C1 position and a bromine atom at the C5 position.[1][2][3][4] Its utility in drug discovery stems from the orthogonality of these functional groups.[1] The carboxylic acid can be derivatized (acylation, esterification) without affecting the aryl bromide, allowing the bromine to serve as a latent "handle" for late-stage carbon-carbon bond formation via metal-catalyzed cross-coupling or lithium-halogen exchange.[1]
This guide analyzes the molecule's electronic structure, details its primary application in the synthesis of gliflozins (SGLT2 inhibitors), and provides protocols for its divergent functionalization.[1]
Structural & Electronic Analysis
The molecule features a "push-pull" electronic environment that dictates its reactivity sequence:
-
C1-COOH (Meta-directing, EWG): Electron-withdrawing group.[1] It deactivates the ring towards electrophilic aromatic substitution (EAS) but directs incoming electrophiles meta to itself.[1]
-
C2-Methyl (Ortho/Para-directing, EDG): Electron-donating group.[1] It activates the ring and directs ortho/para.[1]
-
C5-Bromine: Positioned meta to the carboxylate and para to the methyl group.[1]
Reactivity Implication: The C5 position is electronically "neutralized" to some extent. The methyl group pushes electron density toward C5 (para), counteracting the inductive withdrawal from the meta-COOH.[1] This makes the C-Br bond sufficiently electron-rich to undergo oxidative addition with Pd(0) readily, yet stable enough to survive upstream Friedel-Crafts acylations targeting the COOH group.[1]
Reactivity Map
The following diagram illustrates the divergent pathways available from this core scaffold.
Figure 1: Divergent reactivity pathways.[1] The COOH group is typically engaged first in scaffold construction, while the Br atom is reserved for late-stage complexity.[1]
Primary Workflow: Synthesis of SGLT2 Inhibitors (Canagliflozin)
The most commercially significant application of 5-bromo-2-methylbenzoic acid is as the starting material for Canagliflozin (Invokana).[1] In this pathway, the bromine atom must survive the initial construction of the diarylmethyl scaffold before being utilized to attach the glucose moiety.[1]
Step-by-Step Mechanism
-
Acid Activation: The carboxylic acid is converted to an acid chloride using oxalyl chloride.[1]
-
Friedel-Crafts Acylation: The acid chloride reacts with 2-(4-fluorophenyl)thiophene.[1] Crucially, the aryl bromide remains intact under these Lewis acidic conditions (AlCl3).
-
Reduction: The resulting ketone is reduced to a methylene linkage (Ar-CH2-Ar) using triethylsilane (
) and .[1] -
Lithium-Halogen Exchange (The Key Step): The surviving bromine atom is exchanged for lithium using
-BuLi at cryogenic temperatures.[1] The resulting aryl lithium species attacks a protected gluconolactone to install the sugar ring.[1]
Experimental Protocol: Friedel-Crafts & Reduction Sequence
Note: This protocol synthesizes the aglycone intermediate.[1]
Reagents:
-
Oxalyl chloride (1.2 equiv) / DMF (cat.)[1]
-
2-(4-Fluorophenyl)thiophene (1.0 equiv)[1]
- (1.1 equiv)[1]
-
/
[5]
Procedure:
-
Acyl Chloride Formation: Dissolve 5-bromo-2-methylbenzoic acid in DCM. Add catalytic DMF. Add oxalyl chloride dropwise at 0°C. Stir at RT for 2h until gas evolution ceases. Concentrate to remove excess reagent.
-
Acylation: Redissolve the residue in DCM. Cool to 0°C. Add 2-(4-fluorophenyl)thiophene. Add
portion-wise (exothermic).[1] Stir at RT for 4h. Quench with ice water. Extract with DCM and dry ( ).[1] -
Reduction: Dissolve the crude ketone in MeCN/DCM (1:1). Cool to 0°C. Add
(3 equiv) followed by (4 equiv).[1] Warm to RT and stir for 4h. -
Outcome: The product is 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[1] The bromine is now ready for lithiation.[1]
Divergent Reactivity: Direct Functionalization of the C-Br Bond[1]
Beyond the specific Canagliflozin route, the C-Br bond can be engaged directly.[1] However, the presence of the acidic proton (COOH) complicates organometallic chemistry.[1]
A. Lithium-Halogen Exchange: The "Acidic Proton" Challenge
Direct treatment of the free acid with
-
First equivalent deprotonates the carboxylic acid (
).[1] -
Second equivalent performs the Br
Li exchange.[1]
Risk: Research indicates that in the presence of the carboxylate anion, Directed Ortho Metalation (DoM) at the C6 position (ortho to the carboxylate) can compete with Br/Li exchange at C5.[1] Solution: Protect the acid as a methyl ester before lithiation to ensure exclusive C5 selectivity, or use the reduced benzyl intermediate (as in the Canagliflozin route).[1]
B. Suzuki-Miyaura Coupling
The scaffold undergoes Suzuki coupling efficiently.[1] The steric bulk of the ortho-methyl group (C2) does not significantly hinder the oxidative addition of Pd at C5.[1]
Standard Protocol (Biaryl Synthesis):
-
Substrate: Methyl 5-bromo-2-methylbenzoate (Protection recommended).[1]
-
Catalyst:
(3 mol%) or /SPhos.[1] -
Base:
(2.0 equiv) or .[1] -
Conditions: 80–100°C, 12h.
C. Buchwald-Hartwig Amination
Used to introduce amine functionality at C5.[1]
-
Ligand Choice: Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) are required to facilitate the reductive elimination step, especially given the electron-rich nature of the para-methyl ring system.[1]
-
Base: NaOtBu (Strong base required).[1]
Visualizing the Canagliflozin Pathway
The following Graphviz diagram details the specific flow where the bromine atom acts as a "passenger" until the final step.[1]
Figure 2: The synthesis of Canagliflozin highlights the chemical stability of the aryl bromide through multiple harsh reaction steps (Acylation, Lewis Acid Reduction) before its eventual activation.[1]
References
-
Canagliflozin Synthesis & SGLT2 Inhibitors
-
Lithium-Halogen Exchange Selectivity
-
University of Illinois IDEALS: "Lithium-halogen exchange on bromobenzoic acids."[1] (Generalized citation based on search context regarding regioselectivity).
-
-
General Reactivity Data
Sources
- 1. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. semanticscholar.org [semanticscholar.org]
5-Bromo-2-methylbenzoic acid molecular weight and formula
An In-depth Technical Guide to 5-Bromo-2-methylbenzoic Acid: Synthesis, Characterization, and Applications
Introduction
5-Bromo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a critical building block in the fields of organic synthesis and medicinal chemistry.[1] Its structural features—a carboxylic acid group, a methyl group, and a bromine atom on a benzene ring—provide multiple reaction sites, making it a versatile intermediate.[1] The bromine substituent, in particular, enhances the molecule's reactivity, rendering it an essential precursor for the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Notably, it serves as a key starting material for the production of canagliflozin, an important antidiabetic medication.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications in drug development, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Core Properties and Specifications
5-Bromo-2-methylbenzoic acid is a white crystalline solid under standard conditions.[1] Its fundamental properties are crucial for its use in synthetic chemistry, dictating reaction conditions and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₂ | [3][4][5][6][7] |
| Molecular Weight | 215.04 g/mol / 215.05 g/mol | [3][4][5][6][7] |
| CAS Number | 79669-49-1 | [3][4][5][7] |
| Appearance | White to off-white crystalline powder/solid | [1][8] |
| Melting Point | 165-173 °C | [1][3][7][8][9] |
| Synonyms | 5-Bromo-o-toluic acid, 2-Methyl-5-bromobenzoic acid | [1][3][10] |
| Solubility | Soluble in Methanol | [8][9] |
Synthesis and Purification
The synthesis of 5-Bromo-2-methylbenzoic acid is most commonly achieved through the electrophilic bromination of 2-methylbenzoic acid (o-toluic acid). The directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups on the aromatic ring are key to the regioselectivity of this reaction. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This substitution pattern favors the introduction of the bromine atom at the position para to the activating methyl group and meta to the deactivating carboxylic acid group, yielding the desired 5-bromo isomer.
Experimental Protocol: Bromination of 2-Methylbenzoic Acid
This protocol describes a common laboratory-scale synthesis. The choice of a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or elemental bromine in the presence of a strong acid like sulfuric acid is critical. Sulfuric acid acts as a solvent and a catalyst, activating the brominating agent and facilitating the electrophilic attack on the aromatic ring.
Materials:
-
2-Methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) or Bromine (Br₂)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid at room temperature.[11]
-
Carefully add the brominating agent, such as DBDMH (approx. 0.55 equivalents, as it contains two bromine atoms) or elemental bromine (1.5 equivalents), in portions or dropwise to the stirred solution.[11][8] Maintain the temperature, as the reaction can be exothermic.
-
Stir the reaction mixture at room temperature for several hours (e.g., 5-20 hours) to ensure completion.[11][8]
-
Upon completion, slowly pour the reaction mixture onto a sufficient volume of ice-cold water. This step quenches the reaction and precipitates the crude product, which has low solubility in aqueous media.[11]
-
Filter the precipitated solid, wash it with water to remove residual acid, and dry it under a vacuum.[11]
Purification: Recrystallization
The crude product often contains positional isomers, primarily 3-bromo-2-methylbenzoic acid.[11] Recrystallization is a highly effective method for purification.
Procedure:
-
Dissolve the crude bromo compound in a minimum amount of hot ethanol (e.g., at 70 °C).[11]
-
Allow the solution to cool slowly to room temperature (e.g., 20 °C) and then further cool in an ice bath (e.g., below 10 °C) for several hours to maximize crystal formation.[11]
-
The desired 5-bromo isomer, being less soluble, will crystallize out preferentially.
-
Filter the purified crystals and dry them to obtain 5-Bromo-2-methylbenzoic acid with high purity.[11]
Analytical Characterization
To confirm the structure and assess the purity of the synthesized 5-Bromo-2-methylbenzoic acid, several analytical techniques are employed.
-
¹H NMR Spectroscopy: Proton NMR provides definitive structural information. The spectrum for 5-Bromo-2-methylbenzoic acid in DMSO-d₆ is expected to show a singlet for the carboxylic acid proton (~13.16 ppm), a singlet for the aromatic proton at position 6 (~7.91 ppm), a doublet for the aromatic proton at position 4 (~7.63 ppm), a doublet for the aromatic proton at position 3 (~7.27 ppm), and a singlet for the methyl protons (~2.50 ppm).[11]
-
Mass Spectrometry (MS): LC-MS analysis will show the molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic pair of peaks (M+ and M+2) will be observed at m/e 215 and 217, confirming the presence of one bromine atom.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.
Applications in Drug Development and Organic Synthesis
5-Bromo-2-methylbenzoic acid is a valuable intermediate due to its utility in forming new carbon-carbon and carbon-heteroatom bonds, often via cross-coupling reactions at the bromine position.[1]
Key Intermediate for Canagliflozin
A prominent application is in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.[2] 5-Bromo-2-methylbenzoic acid serves as the starting fragment for building a significant portion of the final drug molecule.[2] The synthetic pathway involves converting the carboxylic acid to an amide or ketone and then using the bromo-substituent as a handle for coupling reactions to introduce the thiophene and glucose moieties.
Other Synthetic Applications
Beyond canagliflozin, this compound is used in the synthesis of various other molecules.[1] Its reactivity makes it suitable for:
-
Developing anti-inflammatory and antimicrobial agents. [1]
-
Creating novel dyes and materials. [1]
-
Serving as a reagent in the study of reaction mechanisms. [1]
Safety, Handling, and Storage
Proper handling of 5-Bromo-2-methylbenzoic acid is essential due to its potential hazards.
Hazard Identification (GHS Classification):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Eye Irritation (Category 2): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6]
Recommended Precautions:
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[12][13] Avoid formation and inhalation of dust.[12][13] Avoid contact with skin, eyes, and clothing.[12][13] Wash hands thoroughly after handling.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[12]
-
Storage: Store in a cool, dry, and well-ventilated place.[12][13] Keep the container tightly closed and store under an inert atmosphere for long-term stability.[10][13]
Conclusion
5-Bromo-2-methylbenzoic acid is a compound of significant industrial and academic importance. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry for the production of life-saving drugs like canagliflozin. A thorough understanding of its synthesis, purification, characterization, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in research and development.
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Deconstructing Acidity: A Technical Guide to 5-Bromo-2-methylbenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, acidity, quantified by the acid dissociation constant (pKa), governs a compound's behavior in physiological environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the factors dictating the acidity of 5-Bromo-2-methylbenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. By dissecting the electronic and steric influences of its substituents, we aim to equip researchers with the foundational knowledge to predict and modulate the acidity of related molecular scaffolds.
The Benzoic Acid Backbone: A Reference for Acidity
To comprehend the acidity of 5-Bromo-2-methylbenzoic acid, we must first consider the parent molecule, benzoic acid. Benzoic acid is a weak acid with a pKa of approximately 4.2.[1] Its acidity arises from the resonance stabilization of the carboxylate anion formed upon deprotonation. The negative charge is delocalized across the two oxygen atoms of the carboxylate group, which is a more significant stabilizing factor than the resonance within the benzene ring itself.[2] Any substituent on the benzene ring will modulate this acidity by either stabilizing or destabilizing the resulting carboxylate anion.
The Interplay of Substituent Effects: An Electronic Tug-of-War
The acidity of a substituted benzoic acid is primarily determined by the electronic effects of its substituents, which can be broadly categorized into two types: the inductive effect and the resonance effect.[3]
-
Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms.[4] Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the carboxylate group, thereby stabilizing the negative charge and increasing acidity (lower pKa).[5][6] Conversely, electron-donating groups (EDGs) have a positive inductive effect (+I), pushing electron density towards the carboxylate, destabilizing the negative charge and decreasing acidity (higher pKa).[5][6]
-
Resonance Effect (-M/+M or -R/+R): This effect involves the delocalization of electrons through the pi (π) system of the benzene ring.[7] Electron-withdrawing groups with double or triple bonds can delocalize the ring's π electrons towards themselves (-M effect), which can further stabilize the carboxylate anion and increase acidity. Electron-donating groups with lone pairs of electrons can donate electron density to the ring (+M effect), which destabilizes the carboxylate anion and decreases acidity.
The position of the substituent on the benzene ring (ortho, meta, or para) dictates the extent to which these effects influence the carboxyl group.
Dissecting 5-Bromo-2-methylbenzoic Acid: A Case Study
In 5-Bromo-2-methylbenzoic acid, we have two substituents to consider: a methyl group at the ortho (C2) position and a bromine atom at the meta (C5) position relative to the carboxyl group.
The Bromo Substituent (meta-position)
The bromine atom at the meta position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[5] This effect pulls electron density away from the benzene ring and, consequently, from the carboxylate group, stabilizing the negative charge and increasing the acidity of the molecule compared to benzoic acid. The resonance effect of halogens is generally considered to be a weaker, electron-donating (+M) effect due to their lone pairs, but in the meta position, this resonance effect does not extend to the carboxyl group.[7] Therefore, the inductive effect is the dominant electronic influence of the meta-bromo substituent.
The Methyl Substituent (ortho-position) and the "Ortho Effect"
The methyl group is typically considered an electron-donating group (+I effect) , which would be expected to decrease acidity.[8] However, its position at the ortho position introduces a significant steric component known as the "ortho effect." [9][10]
The ortho effect is a phenomenon where ortho-substituted benzoic acids are generally stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[8][10][11] This is attributed to a combination of steric and electronic factors.[1] The steric hindrance caused by the bulky ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring.[12] This disruption of coplanarity inhibits the resonance between the carboxyl group and the benzene ring.[12]
While this might seem to destabilize the molecule, in the case of the carboxylate anion, this steric inhibition of resonance is advantageous for acidity. By preventing the carboxylate group from being coplanar with the ring, the delocalization of the negative charge is confined primarily to the two oxygen atoms, which is a more stable arrangement. This steric effect generally outweighs the electronic effect of the ortho substituent.[8]
The following diagram illustrates the interplay of these effects:
Figure 1. Factors influencing the acidity of 5-Bromo-2-methylbenzoic acid.
Quantitative Prediction: The Hammett Equation
The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents on the reactivity of benzoic acid derivatives.[7][13] The equation is given by:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for the substituted benzoic acid.
-
K₀ is the equilibrium constant for benzoic acid.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the ionization of benzoic acids in water at 25°C, ρ is defined as 1. The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative σ value indicates an electron-donating group that decreases acidity.[3]
The Hammett equation does not typically apply to ortho-substituents due to the steric effects described by the ortho effect.[13][14] However, we can use the Hammett constants for the meta-bromo and para-methyl (as a proxy for the electronic effect of the ortho-methyl, acknowledging the limitations) to get a qualitative sense of their electronic contributions.
| Substituent | Position | Hammett Constant (σ) |
| Bromo | meta | +0.393 |
| Methyl | para | -0.170 |
Table 1: Hammett Substituent Constants. Source: Wikipedia[13]
The positive σ value for the meta-bromo group confirms its electron-withdrawing nature and its tendency to increase acidity. The negative σ value for the para-methyl group reflects its electron-donating character. In 5-Bromo-2-methylbenzoic acid, the strong acid-enhancing ortho effect of the methyl group and the inductive electron-withdrawing effect of the bromine atom are the dominant factors, leading to an overall increase in acidity compared to benzoic acid.
Experimental Determination of pKa
While theoretical principles provide a strong framework for understanding acidity, experimental determination remains the gold standard. The pKa of 5-Bromo-2-methylbenzoic acid can be accurately determined using several well-established methods.
Potentiometric Titration
This is a classic and reliable method for pKa determination.
Protocol:
-
Sample Preparation: Accurately weigh a sample of 5-Bromo-2-methylbenzoic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Figure 2. Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis spectrum upon ionization.
Protocol:
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa of the compound.
-
Sample Preparation: Prepare stock solutions of 5-Bromo-2-methylbenzoic acid in a suitable solvent.
-
Spectral Measurement: Add a small aliquot of the stock solution to each buffer and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the spectral change is maximal) against the pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Conclusion
The acidity of 5-Bromo-2-methylbenzoic acid is a prime example of how multiple electronic and steric factors can converge to determine a molecule's chemical properties. The electron-withdrawing inductive effect of the meta-bromo substituent and the sterically driven ortho effect of the methyl group both contribute to an increase in acidity compared to the parent benzoic acid. A thorough understanding of these principles is crucial for medicinal chemists and drug development professionals in the rational design of molecules with optimized physicochemical properties for enhanced therapeutic efficacy.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 5-Bromo-2-methylbenzoic Acid
This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 5-Bromo-2-methylbenzoic acid. It is intended for researchers, chemists, and professionals in drug development and chemical synthesis who work with this compound. The protocols and recommendations outlined herein are grounded in established safety principles and an understanding of the compound's known and potential hazards, emphasizing a precautionary approach due to the incomplete toxicological profile of this specific molecule.
Introduction: Understanding the Compound
5-Bromo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in organic synthesis. Its utility in the development of pharmaceuticals and other complex molecules necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of research.[1] While structurally related to more extensively studied benzoic acids, it is crucial to recognize that the specific toxicological properties of 5-Bromo-2-methylbenzoic acid have not been thoroughly investigated.[2] This guide, therefore, is built upon the foundational principle of treating substances with unknown toxicity with a high degree of caution.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | |
| Molecular Weight | 215.04 g/mol | |
| Appearance | Solid | [2] |
| Melting Point | 167-171 °C | [2] |
Hazard Identification and Risk Assessment
The primary known hazards associated with 5-Bromo-2-methylbenzoic acid are irritation to the skin, eyes, and respiratory system.[3][4] Although acute toxicity data is largely unavailable, the compound is classified as harmful if swallowed.[5] The lack of comprehensive toxicological data necessitates a conservative risk assessment, treating the compound as potentially harmful through all routes of exposure.
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [3][4]
The causality behind these classifications lies in the acidic nature of the carboxyl group and the reactivity of the brominated aromatic ring. Direct contact with moist tissues, such as the eyes, skin, and respiratory tract, can lead to irritation and potential tissue damage. The fine, solid nature of the compound also presents a dust inhalation hazard.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount, beginning with robust engineering controls and supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the generation and dispersal of 5-Bromo-2-methylbenzoic acid dust and vapors.
-
Fume Hoods: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted within a properly functioning chemical fume hood. This is non-negotiable and serves to contain any airborne particulates and potential vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the breathing zone of personnel.[2]
-
Glove Boxes: For highly sensitive operations or when handling larger quantities, the use of a glove box can provide an additional layer of containment, creating a physical barrier between the operator and the chemical.[6]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is mandatory when handling 5-Bromo-2-methylbenzoic acid:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or dust generation.[7]
-
Skin Protection:
-
Gloves: Due to the skin irritant nature of the compound, chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact, but they should be changed immediately upon contamination.[8][9] For extended contact or when handling solutions, heavier-duty gloves such as neoprene or butyl rubber are recommended.[8][10][11] Always consult the glove manufacturer's compatibility chart for the specific chemicals being used.[10]
-
Lab Coat: A full-length, buttoned lab coat is required to protect the skin and personal clothing from contamination.[4]
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup of a significant quantity of dust, respiratory protection is necessary. A NIOSH-approved N95 dust mask or a half-mask respirator with P100 cartridges should be used.[2] It is imperative that all personnel required to wear respirators undergo proper training and quantitative fit testing to ensure an adequate seal.[12][13][14][15]
Logical Flow for Donning PPE:
Caption: Sequential process for donning Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the stability of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[2] Use techniques such as gentle scooping rather than pouring, and consider wetting the material with a suitable solvent if the procedure allows.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[3]
-
Grounding: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent static discharge, which could ignite fine dust particles.
Storage
-
Container: Keep the container tightly closed to prevent the ingress of moisture and contamination.[5][16]
-
Location: Store in a cool, dry, and well-ventilated area.[2][16]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these may react exothermically or degrade the compound.[16]
-
Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and associated hazards.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of an accidental exposure or spill. The following procedures are designed to be a self-validating system, ensuring a rapid and effective response.
First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air.[5][16] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][16] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][16] Remove contact lenses if present and easy to do.[5][16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
Spill Response
The appropriate response to a spill depends on its size and location.
Workflow for Chemical Spill Response:
Caption: Step-by-step workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the appropriate emergency response team.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 3.2, including respiratory protection.
-
Containment: For solid spills, carefully sweep up the material, avoiding the creation of dust. A HEPA-filtered vacuum can also be used. For solutions, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Neutralization and Absorption: For acidic solutions, cautiously neutralize with a weak base such as sodium bicarbonate, checking the pH with litmus paper.[13][17] Once neutralized, or for the solid material, cover with an inert absorbent.
-
Collection: Carefully scoop the absorbed material and spilled solid into a labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable cleaning solution (e.g., soap and water), followed by a final rinse with water.[18] All cleaning materials should be collected as hazardous waste.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with institutional and local regulations.
Decontamination and Waste Disposal
Proper decontamination of equipment and disposal of waste are critical final steps in the safe handling of 5-Bromo-2-methylbenzoic acid.
Equipment Decontamination
All glassware and equipment that have come into contact with the compound should be decontaminated before being removed from the fume hood. A thorough rinse with a suitable solvent, followed by washing with soap and water, is generally sufficient. For more rigorous cleaning, a base bath or acid bath may be used, depending on the nature of the contaminants.[7]
Waste Disposal
All waste containing 5-Bromo-2-methylbenzoic acid, including unreacted material, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed container. This waste must be disposed of as hazardous chemical waste through an approved institutional or commercial waste management program. Do not dispose of this chemical in the regular trash or down the drain.
Conclusion
5-Bromo-2-methylbenzoic acid is a valuable synthetic intermediate, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. The lack of complete toxicological data for this compound necessitates a conservative and cautious approach. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage procedures, and being prepared for emergencies, researchers can work safely and effectively with this and other chemicals with unknown toxicological profiles.
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Respirator Fit Testing: Qualitative vs. Quantitative Explained. Abatement Technologies, 19 January 2023, [Link].
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Methodological & Application
Application Note: Regioselective Synthesis of 5-Bromo-2-methylbenzoic Acid
Abstract & Scope
This application note details the regioselective synthesis of 5-bromo-2-methylbenzoic acid (CAS: 79669-49-1) from o-toluic acid . This compound is a critical intermediate in the development of SGLT2 inhibitors and other pharmacophores. The protocol utilizes an iron-catalyzed electrophilic aromatic substitution (EAS) to achieve high regioselectivity, minimizing the formation of the sterically hindered 3-bromo isomer and avoiding radical side-chain bromination.
Scientific Background: Mechanistic Regiocontrol
The Regioselectivity Challenge
The synthesis relies on the cooperative directing effects of the substituents on the benzene ring.
-
The Methyl Group (-CH₃) at C2: An ortho/para director. It activates positions C3 (ortho) and C5 (para).
-
The Carboxyl Group (-COOH) at C1: A meta director (deactivating). It directs incoming electrophiles to positions C3 and C5.
Why Position 5 Favored?
While both substituents electronically direct the electrophile (
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the selection of the favored C5 route via Lewis Acid catalysis.
Figure 1: Reaction pathway showing the electronic and steric factors favoring the 5-bromo isomer.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Hazard Class |
| o-Toluic Acid | >98% | Substrate | Irritant |
| Bromine ( | 99.5% | Reagent | Toxic, Corrosive, Oxidizer |
| Iron Powder ( | -325 mesh | Catalyst Precursor | Flammable Solid |
| Acetic Acid ( | Glacial | Solvent | Corrosive |
| Sodium Bisulfite | Sat.[1][2] Sol. | Quenching Agent | Irritant |
Equipment Setup
-
Reactor: 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Addition: Pressure-equalizing dropping funnel (for Bromine).
-
Condenser: Reflux condenser fitted with a gas outlet.
-
Scrubber: The gas outlet must be connected to a trap containing 10% NaOH solution to neutralize evolved HBr gas. CRITICAL SAFETY STEP.
Step-by-Step Methodology
Step 1: Preparation of Substrate Solution
-
Charge the 3-neck RBF with o-toluic acid (13.6 g, 100 mmol) .
-
Add Glacial Acetic Acid (50 mL) . Stir until the solid is partially suspended/dissolved.
-
Add Iron powder (0.3 g, 5.4 mmol) .
-
Note: Iron powder reacts with the initial trace of bromine to form
in situ, which acts as the active Lewis Acid catalyst.
-
Step 2: Controlled Bromination
-
Cool the mixture to 15–20°C using a water bath.
-
Charge the dropping funnel with Bromine (17.6 g, 5.6 mL, 110 mmol) .
-
Add the bromine dropwise over 45–60 minutes .
-
Process Control: Maintain temperature below 30°C. Higher temperatures increase the risk of benzylic (side-chain) bromination.
-
Observation: The evolution of HBr gas (white fumes) indicates the reaction is proceeding. Ensure the scrubber is bubbling.
-
Step 3: Reaction Completion
-
After addition, remove the water bath and stir at Room Temperature (25°C) for 3–4 hours.
-
Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1) or HPLC.[3] The starting material spot (
) should disappear.
Step 4: Quenching & Isolation
-
Pour the reaction mixture slowly into Ice-Cold Water (250 mL) with vigorous stirring.
-
Add Saturated Sodium Bisulfite solution (20 mL) to quench excess bromine (indicated by the disappearance of the orange color).
-
A white to off-white precipitate will form. Stir for 30 minutes to ensure granulation.
-
Filter the solid using a Buchner funnel.[4] Wash the cake with Cold Water (3 x 50 mL) to remove residual acetic acid and iron salts.
Step 5: Purification (Recrystallization)
-
Transfer the crude solid to a flask.
-
Recrystallize from Ethanol (95%) or an Ethanol/Water (8:2) mixture.
-
Dissolve at reflux (~78°C).
-
Hot filter if any insoluble iron particles remain.
-
Cool slowly to 4°C to induce crystallization.
-
-
Filter the purified crystals and dry in a vacuum oven at 50°C for 6 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Results & Characterization
Expected Data Profile
The following data represents the typical specifications for the purified product.
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | Crude may be slightly yellow |
| Yield (Crude) | 85 – 92% | |
| Yield (Purified) | 60 – 75% | Losses due to isomer removal |
| Melting Point | 167 – 171 °C | Sharp MP indicates high purity [1][2] |
| Purity (HPLC) | > 98.0% |
NMR Interpretation ( NMR, 400 MHz, DMSO- )
- 13.0 (s, 1H): Carboxylic acid proton (-COOH).
-
7.95 (d,
Hz, 1H): H-6 (Ortho to COOH, Meta to Br). Deshielded by carbonyl. -
7.65 (dd,
Hz, 1H): H-4 (Meta to Methyl, Ortho to Br). -
7.30 (d,
Hz, 1H): H-3 (Ortho to Methyl). - 2.45 (s, 3H): Methyl group (-CH₃).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during filtration. | Check TLC before quenching. Ensure filtrate pH is not too high (product is an acid). |
| Low Melting Point (<165°C) | Presence of 3-bromo isomer or solvent. | Recrystallize again from Ethanol.[5] Dry thoroughly. |
| Benzyl Bromide Impurity | Reaction temperature too high or light exposure. | Keep temp <30°C. Wrap flask in foil to exclude light. |
| Red/Brown Color | Residual Bromine. | Wash filter cake with more Sodium Bisulfite solution. |
References
-
Organic Syntheses. (1955). 2-Bromo-3-methylbenzoic acid (Analogous Procedure). Coll. Vol. 3, p. 138. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 5-Bromo-2-methylbenzoic acid IR Spectrum. NIST Chemistry WebBook.[6] Retrieved from [Link]
Sources
- 1. Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]
Application Note: Laboratory Scale Synthesis of 5-Bromo-2-methylbenzoic Acid
Executive Summary
This application note details a robust, laboratory-scale protocol for the synthesis of 5-Bromo-2-methylbenzoic acid (also known as 5-bromo-o-toluic acid). This compound is a critical pharmacophore and intermediate in the synthesis of SGLT2 inhibitors and other bioactive scaffolds.
The protocol utilizes a regioselective electrophilic aromatic substitution (EAS) of o-toluic acid. Unlike routes involving the oxidation of bromoxylenes—which often suffer from over-oxidation—this method leverages the synergistic directing effects of the methyl and carboxyl groups to achieve high regioselectivity for the 5-position, minimizing the formation of the sterically hindered 3-bromo isomer.
Key Performance Indicators (KPIs):
-
Target Yield: 85–92%
-
Target Purity: >98% (HPLC/GC)
-
Regioselectivity: >95:5 (5-bromo : 3-bromo)
Synthetic Strategy & Mechanism
Mechanistic Rationale
The synthesis relies on the bromination of 2-methylbenzoic acid. The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring:
-
Methyl Group (-CH₃) at C2: An activating ortho/para director. It directs incoming electrophiles to C1 (blocked), C3 (ortho), and C5 (para).
-
Carboxyl Group (-COOH) at C1: A deactivating meta director. It directs electrophiles to C3 and C5.
Synergy: Both substituents direct the electrophile (
Reaction Pathway Diagram
Figure 1: Reaction pathway illustrating the kinetic favorability of the 5-bromo isomer due to steric control.
Experimental Protocol
Materials & Equipment
| Reagent | CAS No.[1][2] | Role | Stoichiometry |
| o-Toluic Acid | 118-90-1 | Substrate | 1.0 equiv. |
| Bromine ( | 7726-95-6 | Electrophile | 1.05 – 1.1 equiv. |
| Iron Powder (Fe) | 7439-89-6 | Catalyst (Lewis Acid) | 0.05 equiv. |
| Glacial Acetic Acid | 64-19-7 | Solvent | 5 mL / g substrate |
| Sodium Bisulfite | 7631-90-5 | Quenching Agent | Excess (aq. solution) |
Equipment:
-
Three-neck round-bottom flask (250 mL or 500 mL)
-
Pressure-equalizing addition funnel
-
Reflux condenser with gas outlet
-
HBr Scrubber: The gas outlet must be connected to a trap containing 10% NaOH solution to neutralize evolved HBr gas.
-
Magnetic stirrer / Heating mantle
-
Thermometer
Step-by-Step Procedure
Phase 1: Reaction Setup & Bromination
-
Charge: In a fume hood, charge the three-neck flask with o-toluic acid (13.6 g, 100 mmol) and glacial acetic acid (70 mL) .
-
Catalyst: Add iron powder (0.28 g, 5 mmol) . Stir until the mixture is homogeneous (iron may remain suspended).
-
Cooling: Cool the mixture to 0–5 °C using an ice-water bath. This is critical to suppress radical benzylic bromination (side chain attack).
-
Addition: Transfer bromine (17.6 g, ~5.6 mL, 110 mmol) to the addition funnel. Add the bromine dropwise over 45–60 minutes .
-
Note: The solution will turn dark red/brown. Maintain internal temperature below 10 °C during addition.
-
-
Reaction: After addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours .
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or HPLC. The starting material spot should disappear.
-
Phase 2: Quenching & Isolation
-
Quench: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.
-
Bisulfite Wash: Add 10% aqueous sodium bisulfite (NaHSO₃) solution (approx. 20–30 mL) to the slurry until the orange/brown color of excess bromine disappears completely.
-
Filtration: Filter the solid using a Büchner funnel.
-
Washing: Wash the filter cake with cold water (3 × 50 mL) to remove residual acetic acid and inorganic salts.
-
Drying: Dry the crude solid in a vacuum oven at 50 °C for 4 hours.
Phase 3: Purification (Recrystallization)
The crude product may contain traces of the 3-bromo isomer. Recrystallization is required for pharmaceutical-grade purity.
-
Solvent System: Methanol/Water or Toluene.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling Methanol (~5 mL/g).
-
Once dissolved, add hot Water dropwise until slight turbidity persists.
-
Re-heat to clear the solution, then allow it to cool slowly to room temperature, then to 4 °C.
-
-
Collection: Filter the purified crystals and dry under vacuum.
Quality Control & Characterization
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 169 – 173 °C | Capillary Method |
| Purity | HPLC (C18, MeOH/Water) | |
| Identity | Conforms to Structure | 1H NMR, IR |
NMR Interpretation (400 MHz, DMSO-d6)
The regiochemistry is confirmed by the splitting pattern of the aromatic protons.
- 2.50 ppm (s, 3H): Methyl group at C2.
-
7.35 ppm (d,
Hz, 1H): Proton at C3 . It shows ortho coupling to H-4. -
7.65 ppm (dd,
Hz, 1H): Proton at C4 . It shows ortho coupling to H-3 and meta coupling to H-6. -
7.95 ppm (d,
Hz, 1H): Proton at C6 . It is deshielded by the adjacent COOH group and shows only meta coupling.
Note: If the 3-bromo isomer were present, the symmetry and splitting would differ significantly (e.g., two doublets with meta coupling).
Process Workflow Diagram
Figure 2: Operational workflow from raw materials to purified API intermediate.
Safety & Handling (HSE)
-
Bromine (
): Extremely toxic and corrosive lachrymator. Causes severe burns. MUST be handled in a functioning fume hood. Double-glove (nitrile) and use a face shield. -
Hydrogen Bromide (HBr): The reaction generates HBr gas.[3] Ensure the scrubber system (NaOH trap) is active before starting the addition.
-
Iron Catalyst: Finely divided iron powder can be pyrophoric; handle with care.
-
Waste Disposal: All aqueous waste contains bromides and should be treated as halogenated waste.
References
-
TCI Chemicals. Product Specification: 5-Bromo-2-methylbenzoic Acid (B3050).[1] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 346004, 5-Bromo-2-methylbenzoic acid. Retrieved from
-
PrepChem. Synthesis of 5-bromo-o-toluic acid. Retrieved from
-
ChemicalBook. 5-Bromo-2-methylbenzoic acid NMR Spectrum. Retrieved from
-
Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid (Analogous methodology). Retrieved from
Sources
5-Bromo-2-methylbenzoic acid as a building block in organic synthesis
An In-Depth Guide to 5-Bromo-2-methylbenzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Multifunctional Reagent
5-Bromo-2-methylbenzoic acid is a trifunctional aromatic compound that has emerged as a cornerstone building block in modern organic synthesis. Its strategic value lies in the orthogonal reactivity of its three key functional components: a reactive aryl bromide, a versatile carboxylic acid, and an electronically-influential ortho-methyl group. This unique arrangement allows for sequential and site-selective modifications, making it an indispensable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]
This guide provides a senior-level perspective on the applications of 5-bromo-2-methylbenzoic acid, moving beyond simple reaction lists to explain the causality behind synthetic choices. We will explore its core reactivity, provide detailed, field-proven protocols for key transformations, and offer insights into troubleshooting common synthetic challenges.
Physicochemical Properties and Reactivity Analysis
A thorough understanding of a building block's properties is fundamental to its effective use. The data below summarizes the key characteristics of 5-bromo-2-methylbenzoic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₂ | [3] |
| Molecular Weight | 215.05 g/mol | [3] |
| CAS Number | 79669-49-1 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 167-173 °C | [4][5] |
| Key Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. | [3][4] |
The molecule's power lies in the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.
-
Aryl Bromide (C5-Br): The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. It is more reactive than an analogous aryl chloride in standard coupling protocols like Suzuki and Buchwald-Hartwig aminations.[6]
-
Carboxylic Acid (COOH): This group is a classic handle for transformations such as amidation, esterification, reduction to an alcohol, or conversion to an acyl chloride. Its acidity requires consideration, as it can be incompatible with certain organometallic reagents or basic conditions unless protected or used as a salt.
-
Methyl Group (C2-CH₃): The ortho-methyl group exerts a significant steric and electronic influence. It can direct metallation to the C6 position and sterically shields the carboxylic acid, which can affect the kinetics of reactions at that site.
Caption: Reactivity map of 5-Bromo-2-methylbenzoic acid.
Core Applications in Drug Discovery and Synthesis
This building block is prominently featured in the synthesis of complex molecular architectures, most notably in pharmaceuticals.
Intermediate for SGLT2 Inhibitors
5-Bromo-2-methylbenzoic acid is a documented key starting material for the synthesis of Canagliflozin, an important antidiabetic drug.[7] The synthetic route leverages the aryl bromide for subsequent coupling reactions to build the complex C-aryl glucoside structure characteristic of SGLT2 inhibitors. This industrial application underscores the compound's reliability and importance in large-scale drug manufacturing.
Scaffolding for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a crucial class of cancer therapeutics, particularly for tumors with BRCA mutations.[8] The benzamide moiety is a common pharmacophore in many PARP inhibitors. 5-Bromo-2-methylbenzoic acid provides an ideal scaffold; the carboxylic acid is used to form the critical benzamide, while the bromine atom serves as a handle to introduce further diversity and tune the molecule's properties through cross-coupling.
Synthesis of Heterocyclic Scaffolds (e.g., Benzofurans)
Benzofurans are privileged structures in medicinal chemistry.[9] A common and powerful strategy to construct this core involves the coupling of an ortho-alkynyl phenol. 5-Bromo-2-methylbenzoic acid can be elaborated into a key precursor for such cyclizations. A typical sequence involves a Sonogashira coupling of the aryl bromide with a protected acetylene, followed by further manipulation and an intramolecular cyclization to furnish the benzofuran ring system.[10]
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, providing explanations for critical steps.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the coupling of the methyl ester of 5-bromo-2-methylbenzoic acid with phenylboronic acid. The ester is used to prevent complications from the acidic proton of the carboxylic acid, which can interfere with the basic reaction conditions.
Reaction: Methyl 5-bromo-2-methylbenzoate + Phenylboronic acid → Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate
Materials and Reagents:
| Reagent | MW | Amount | Moles | Equiv. |
|---|---|---|---|---|
| Methyl 5-bromo-2-methylbenzoate | 229.07 | 1.00 g | 4.36 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 638 mg | 5.24 mmol | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 178 mg | 0.218 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.81 g | 13.1 mmol | 3.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromo-2-methylbenzoate (1.00 g), Phenylboronic Acid (638 mg), and Potassium Carbonate (1.81 g).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to reaction failure.
-
Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe. The mixture should be stirred to create a suspension. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Causality: Solvents can contain dissolved oxygen; this final degassing step ensures rigorously anaerobic conditions for optimal catalyst lifetime and activity.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (178 mg).
-
Reaction: Heat the reaction mixture to 90 °C (oil bath temperature) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
This protocol details the coupling of 5-bromo-2-methylbenzoic acid with benzylamine, a standard method for forming robust amide bonds.
Reaction: 5-Bromo-2-methylbenzoic acid + Benzylamine → 5-Bromo-N-benzyl-2-methylbenzamide
Materials and Reagents:
| Reagent | MW | Amount | Moles | Equiv. |
|---|---|---|---|---|
| 5-Bromo-2-methylbenzoic acid | 215.05 | 1.00 g | 4.65 mmol | 1.0 |
| Benzylamine | 107.15 | 0.55 g (0.56 mL) | 5.12 mmol | 1.1 |
| EDC·HCl | 191.70 | 1.07 g | 5.58 mmol | 1.2 |
| HOBt | 135.12 | 754 mg | 5.58 mmol | 1.2 |
| DIPEA | 129.24 | 1.81 g (2.4 mL) | 14.0 mmol | 3.0 |
| Dichloromethane (DCM) | - | 40 mL | - | - |
Step-by-Step Methodology:
-
Setup: Dissolve 5-bromo-2-methylbenzoic acid (1.00 g) in anhydrous DCM (40 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add EDC·HCl (1.07 g), HOBt (754 mg), and DIPEA (2.4 mL) to the solution. Stir for 10 minutes. Causality: EDC is the carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if the acid were chiral) and reacts cleanly with the amine.
-
Amine Addition: Add benzylamine (0.56 mL) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the consumption of the starting acid by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM (40 mL). Wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL). Causality: The acid wash removes excess amine and DIPEA. The base wash removes excess HOBt and any unreacted starting acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure amide product.
Workflow Visualization and Troubleshooting
Effective execution of synthetic protocols requires a systematic workflow and an awareness of potential pitfalls.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Suzuki Coupling | 1. Inactive Palladium Catalyst. 2. Insufficiently anaerobic conditions. 3. Poor quality boronic acid. 4. Incorrect base or solvent system. | 1. Use a fresh bottle of catalyst; consider a pre-catalyst. 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Use fresh boronic acid; some degrade on storage. 4. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., DME/water, Toluene/water). |
| Recovery of Starting Material in Amide Coupling | 1. Incomplete activation of the carboxylic acid. 2. Deactivated coupling reagents. 3. Sterically hindered amine. | 1. Increase equivalents of coupling reagents (EDC/HOBt) to 1.5 eq. 2. Use fresh, anhydrous coupling reagents. EDC and HOBt can degrade with moisture. 3. Switch to a more powerful coupling reagent (e.g., HATU, COMU). Increase reaction temperature or time. |
| Side Product Formation (e.g., Homocoupling) | 1. Catalyst decomposition. 2. Reaction temperature is too high. | 1. Use a more stable ligand for the palladium catalyst (e.g., SPhos, XPhos). 2. Lower the reaction temperature and monitor for longer. |
Conclusion
5-Bromo-2-methylbenzoic acid is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined and orthogonal reactive sites allow chemists to execute complex synthetic plans with a high degree of control. From industrial-scale production of blockbuster drugs to the laboratory synthesis of novel heterocyclic scaffolds, its utility is vast and proven. By understanding the principles behind its reactivity and mastering the robust protocols for its transformation, researchers can unlock its full potential as a powerful building block in their synthetic endeavors.
References
- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.
- Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. CN113773194A.
- Google Patents. (n.d.). The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. CN108250060A.
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid. CID 346004. Available at: [Link]
- Google Patents. (n.d.). Process for the production of benzofurans. WO2010136500A1.
-
National Institutes of Health. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PMC. Available at: [Link]
-
ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination. ACS Omega. Available at: [Link]
-
WIPO Patentscope. (n.d.). WO/2023/019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Google Patents. (n.d.). Synthesis of benzofurans. GB2193211A.
-
National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-methylbenzoic acid | 79669-49-1 [chemicalbook.com]
- 3. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 5-Bromo-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
application of 5-Bromo-2-methylbenzoic acid in canagliflozin synthesis
Application Note: Application of 5-Bromo-2-methylbenzoic Acid in Canagliflozin Synthesis
Executive Summary
Canagliflozin (Invokana®) is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of Type 2 Diabetes Mellitus. The synthesis of its aglycone pharmacophore—specifically the diarylthio-methane motif—is a critical cost-driver in manufacturing. While early discovery routes utilized the highly reactive 5-iodo-2-methylbenzoic acid, process chemistry optimization has validated 5-Bromo-2-methylbenzoic acid as a superior starting material due to its favorable cost profile and stability.
This guide details the protocol for converting 5-Bromo-2-methylbenzoic acid into the critical intermediate 2-(5-iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene , employing a Friedel-Crafts acylation, carbonyl reduction, and a copper-catalyzed halogen exchange (Finkelstein-type) sequence.[1]
Retrosynthetic Analysis & Strategy
The synthesis targets the "Aglycone" moiety, which is subsequently coupled with a gluconolactone derivative via C-glycosylation.
-
Strategic Disconnection: The diarylmethane bond and the aryl-halogen bond.
-
Precursor Choice: 5-Bromo-2-methylbenzoic acid provides the "Ring A" scaffold.
-
Critical Transformation: The Bromo-intermediate is robust enough to survive the acylation and reduction steps but is less reactive toward Lithium-Halogen exchange than the Iodo-analog. Therefore, an industrial "Halogen Switch" is often employed prior to glycosylation to maximize yield.[1]
Figure 1: Retrosynthetic tree illustrating the upstream position of 5-Bromo-2-methylbenzoic acid.[1]
Detailed Experimental Protocols
Phase 1: Activation and Friedel-Crafts Acylation
Objective: Couple 5-Bromo-2-methylbenzoic acid with 2-(4-fluorophenyl)thiophene to form the diarylketone.
Mechanism: The carboxylic acid is activated to an acid chloride, which undergoes electrophilic aromatic substitution (EAS) at the C2 position of the thiophene ring, mediated by a Lewis Acid (
Materials:
-
Thionyl Chloride (
) (1.2 eq) or Oxalyl Chloridengcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
2-(4-fluorophenyl)thiophene (1.0 eq)[1]
-
Aluminum Chloride (
) (1.1 - 1.2 eq)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Dichloromethane (DCM) (Solvent)[1]
-
DMF (Catalytic amount)[1]
Protocol:
-
Acid Chloride Formation:
-
Charge 5-Bromo-2-methylbenzoic acid and DCM into a reactor under
atmosphere. -
Add catalytic DMF.
-
Add
dropwise at 20-25°C. -
Reflux (approx. 40°C) for 2-3 hours until gas evolution ceases.
-
Concentrate under reduced pressure to remove excess
and solvent. Re-dissolve the resulting oil (5-bromo-2-methylbenzoyl chloride) in fresh DCM.
-
-
Friedel-Crafts Acylation:
-
In a separate vessel, dissolve 2-(4-fluorophenyl)thiophene in DCM and cool to 0-5°C.
-
Add
portion-wise, maintaining temperature <10°C.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Add the DCM solution of 5-bromo-2-methylbenzoyl chloride dropwise over 1 hour, strictly maintaining 0-5°C. Note: Exothermic reaction.[1]
-
Stir at 0-5°C for 2 hours. Monitor by HPLC for consumption of thiophene.
-
Quench: Pour reaction mixture slowly into ice-water/HCl mixture. Separate phases.
-
Wash organic phase with brine, dry over
, and concentrate.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Crystallization: Recrystallize from Ethanol/Ethyl Acetate to yield the Ketone Intermediate .
-
Phase 2: Reduction of the Ketone Bridge
Objective: Reduce the carbonyl group to a methylene (
Materials:
-
Ketone Intermediate (from Phase 1)[1]
-
Reducing System (Choose ONE):
-
Option A (Silane): Triethylsilane (
) + or TFA. -
Option B (Borane):
+ (generates Borane in situ) or Borane-THF complex.
-
-
Solvent: THF or DCM/Acetonitrile.
Protocol (Option B - Industrial Standard):
-
Dissolve the Ketone Intermediate in anhydrous THF under
. -
Cool to 0°C. Add
(2.0 eq). -
Slowly add
(1.5 eq) or . Caution: Hydrogen gas evolution. -
Warm to 50-55°C and stir for 4-12 hours.
-
IPC (In-Process Control): Monitor disappearance of ketone peak. Ensure no over-reduction of the thiophene ring.
-
Work-up: Cool to 0°C. Quench carefully with water/acetone. Extract with Ethyl Acetate.[3][4][5]
-
Concentrate to obtain 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene .
Phase 3: The "Halogen Switch" (Bromo to Iodo Conversion)
Objective: Convert the Bromo-intermediate to the Iodo-intermediate.[6][2][3][4][5][7][8][9][10][11][12] Why? The Iodo-analog undergoes Lithium-Halogen exchange (for the subsequent glycosylation step) much faster and cleaner than the Bromo-analog, preventing side reactions with the thiophene ring.
Materials:
-
Bromo-Intermediate (from Phase 2)[1]
-
Sodium Iodide (NaI) (2.0 eq)[1]
-
Copper(I) Iodide (CuI) (5-10 mol%)[1]
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) or trans-1,2-diaminocyclohexane.[1]
-
Solvent: Toluene or Diglyme/Dioxane.
Protocol:
-
Charge Bromo-intermediate, NaI, and CuI into a reactor.[1][4]
-
Heat to reflux (110°C) under inert atmosphere (
/Argon) for 24-36 hours. -
IPC: Monitor conversion of Bromo-species to Iodo-species by HPLC. (>98% conversion required).
-
Work-up: Cool to RT. Filter through Celite to remove copper salts.
-
Wash filtrate with aqueous ammonia (to remove residual Cu) and brine.
-
Concentrate and recrystallize (e.g., from Methanol) to yield 2-(5-iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene .[1][4]
Process Parameters & Data Summary
| Parameter | Phase 1 (Acylation) | Phase 2 (Reduction) | Phase 3 (Halogen Exchange) |
| Key Reagents | NaI, CuI (cat), Ligand | ||
| Temperature | 0 - 5°C | 50 - 55°C | 110°C (Reflux) |
| Critical Impurity | Des-acyl thiophene | Over-reduced thiophene | Residual Bromo-analog |
| Typical Yield | 85 - 90% | 90 - 95% | 85 - 92% |
| Appearance | Yellow/Off-white Solid | White/Off-white Solid | White Crystalline Solid |
Process Flow Diagram
Figure 2: Linear process flow for the synthesis of the Canagliflozin Aglycone.
References
-
Nomura, S. et al. (2010).[1] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[1] Journal of Medicinal Chemistry, 53(17), 6355–6360.[1] Link[1]
-
Mitsubishi Tanabe Pharma Corp. (2005). C-Glycoside Derivative and Salt Thereof. WO 2005/012326.[4][13] (Describes the foundational synthesis of the thiophene aglycone). Link[1]
-
ScinoPharm Taiwan Ltd. (2014). Process for the preparation of Canagliflozin.[14][2][5][7][13] US Patent 2014/0256925 A1. (Details the Borane reduction and process optimization). Link[1]
-
Zhejiang Hisun Pharmaceutical Co. (2015). Method for preparing Canagliflozin intermediate.[2][5] CN 103980263 B. (Describes the Friedel-Crafts conditions using 5-bromo-2-methylbenzoic acid). Link
-
Klapars, A. et al. (2002).[1] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. (Reference for CuI/Ligand chemistry used in Halogen Exchange). J. Am. Chem. Soc., 124(25), 7421–7428.[1] Link[1]
Sources
- 1. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]
- 2. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | 898566-17-1 [chemicalbook.com]
- 5. US20170114051A1 - Process for preparation of canagliflozin - Google Patents [patents.google.com]
- 6. CN107556287B - Canagliflozin intermediate synthetic method - Google Patents [patents.google.com]
- 7. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 13. WO2011142478A1 - Canagliflozin containing tablets - Google Patents [patents.google.com]
- 14. CN103980263B - The synthesis technique of canagliflozin - Google Patents [patents.google.com]
Suzuki coupling reactions with 5-Bromo-2-methylbenzoic acid
Application Note: Precision Suzuki-Miyaura Coupling of 5-Bromo-2-methylbenzoic Acid
Executive Summary & Strategic Importance
5-Bromo-2-methylbenzoic acid (CAS: 79669-49-1) is a high-value scaffold in the synthesis of biaryl therapeutics, most notably SGLT2 inhibitors (e.g., Canagliflozin intermediates) and AT1 receptor antagonists.[1]
While the Suzuki-Miyaura coupling is a robust reaction, this specific substrate presents a dichotomy:
-
Electronic Activation: The C5-bromo position is electronically favorable for oxidative addition, balanced by the para-methyl group.[1]
-
Functional Complication: The C1-carboxylic acid and C2-methyl group create a solubility and coordination challenge.[1] The free acid can poison Palladium catalysts or alter the pH of the catalytic microenvironment, leading to protodeboronation of the boronic acid partner.[1]
This guide provides two validated protocols: a Direct Aqueous Coupling (for high-throughput/green chemistry) and a Protection-Deprotection Route (for scale-up and purification rigor).[1]
Mechanistic Analysis & Substrate Logic
Structural Assessment[1]
-
Steric Environment: The bromine atom at C5 is remote from the ortho-methyl group at C2.[1] Unlike ortho-substituted aryl halides, the oxidative addition step is not sterically hindered.[1]
-
Electronic Environment: The C2-methyl group is an electron-donating group (EDG) para to the bromine.[1] While EDGs generally deactivate aryl halides toward oxidative addition, the effect is mild.[1] The carboxylate group (formed in situ by base) acts as a solubilizing handle but can compete as a ligand for Pd(II).[1]
The "Free Acid" Challenge
In standard organic solvents (Toluene, THF), the free acid exists as a dimer or precipitates as an insoluble salt upon base addition, halting the reaction.[1]
-
Solution: Use a biphasic system with Phase Transfer Catalysts (PTC) or highly polar protic solvent mixtures (Water/Alcohol) to maintain the substrate in its soluble carboxylate form (
).[1]
Visualizing the Workflow
The following diagram outlines the decision logic between Direct Coupling and Esterification routes.
Caption: Decision tree for processing 5-Bromo-2-methylbenzoic acid based on scale and purity requirements.
Detailed Experimental Protocols
Protocol A: Direct Aqueous Coupling (Ligand-Free/Green)
Best for: Rapid synthesis, avoiding protection steps, water-soluble boronic acids.[1]
Materials:
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Catalyst:
(2 mol%) + TPPTS (4 mol%) OR (for heterogeneous mixtures)[1] -
Base:
(3.0 equiv)[1] -
Solvent: Water : Ethanol (1:1 v/v)[1]
Procedure:
-
Solubilization: In a reaction vial, suspend 5-Bromo-2-methylbenzoic acid in the Water:Ethanol mixture. Add
.[1][3] Stir for 5 minutes until the solution becomes clear (formation of sodium benzoate derivative). -
Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of homocoupling byproducts.[1]
-
Addition: Add the Arylboronic acid and the Pd catalyst under inert flow.
-
Reaction: Seal the vessel and heat to 80°C for 4–6 hours.
-
Workup (Critical):
Protocol B: The "Ester-Route" (Industrial Standard)
Best for: Complex boronic acids, scale-up (>50g), and when column chromatography is required.[1]
Step 1: Esterification
-
Reflux 5-Bromo-2-methylbenzoic acid in Methanol with catalytic
(4 hours). -
Concentrate and crystallize to yield Methyl 5-bromo-2-methylbenzoate .
Step 2: Anhydrous Coupling
-
Solvent: Toluene : 1,4-Dioxane (4:1).[1]
-
Base:
(2.0 equiv) - Anhydrous base prevents hydrolysis of the ester during coupling.[1] -
Catalyst:
(1 mol%) + XPhos (2 mol%).[1]-
Why XPhos? Excellent for sterically demanding or electron-rich backbones, ensuring high turnover numbers.[1]
-
-
Temp: 100°C for 12 hours.
Step 3: Saponification
-
Treat the isolated ester with LiOH (3 equiv) in THF/Water (1:[1]1) at 60°C to recover the free acid.[1]
Optimization Data & Troubleshooting
The following table summarizes solvent/base effects specifically for the Direct Coupling of this substrate.
| Variable | Condition | Outcome | Notes |
| Solvent | Toluene (Anhydrous) | Fail (<5%) | Substrate insolubility leads to stalled reaction.[1] |
| Solvent | DMF/Water (9:1) | Good (85%) | High solubility, but DMF removal is difficult during workup.[1] |
| Solvent | Water/EtOH (1:1) | Excellent (92%) | "Green" profile; product precipitates upon acidification.[1] |
| Base | Poor (30%) | Insufficient basicity to drive transmetallation efficiently.[1] | |
| Base | Excellent (95%) | Buffers pH perfectly for boronic acid stability.[1] |
Common Failure Modes:
-
Protodeboronation: If the boronic acid decomposes before coupling, the yield drops.[1]
-
Fix: Increase Base concentration or switch to the corresponding Boronic Ester (Pinacol ester).[1]
-
-
Pd-Black Formation: The carboxylate group can displace weak ligands on Palladium.[1]
-
Fix: Use bidentate ligands (dppf) or excess water-soluble phosphine (TPPTS) to stabilize the active catalyst species.[1]
-
References
-
Suzuki-Miyaura Coupling Mechanism & General Applic
-
Aqueous Suzuki Coupling of Halo-acids
-
Synthesis of SGLT2 Inhibitors (Canagliflozin Intermedi
-
Physical Properties & Solubility D
Sources
- 1. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 2. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 79669-49-1|5-Bromo-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
analytical techniques for monitoring 5-Bromo-2-methylbenzoic acid reactions
The following Application Note and Protocol Guide is designed for researchers and process chemists involved in the synthesis and development of pharmaceutical intermediates, specifically focusing on 5-Bromo-2-methylbenzoic acid (CAS: 79669-49-1) .
Executive Summary & Chemical Context
5-Bromo-2-methylbenzoic acid is a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin) and other bioactive heterocycles.[1] Its dual functionality—an aryl bromide for cross-coupling (Suzuki-Miyaura) and a carboxylic acid for esterification/amidation—presents unique analytical challenges.[1]
The primary analytical hurdles addressed in this guide are:
-
Regioisomer Resolution: Distinguishing the target 5-bromo isomer from the 3-bromo byproduct formed during the bromination of o-toluic acid.
-
Reaction Kinetics: Monitoring the consumption of the aryl bromide during palladium-catalyzed couplings while tracking competitive protodebromination.
-
Ionization Control: Managing the pH-dependent behavior of the carboxylic acid moiety in Reverse-Phase HPLC (RP-HPLC).
Analytical Decision Matrix
Select the appropriate technique based on the phase of development:
| Analytical Goal | Primary Technique | Detector | Critical Parameter |
| Isomer Purity (5-Br vs 3-Br) | UHPLC/HPLC | UV (210-254 nm) | Resolution ( |
| Reaction Monitoring (Suzuki) | HPLC | UV / DAD | Disappearance of SM; Formation of Biaryl |
| Impurity ID (De-bromination) | LC-MS/MS | ESI (-) | Mass shift ( |
| Structural Confirmation | NMR ( | - | Aromatic coupling constants ( |
Protocol 1: High-Resolution HPLC for Isomer Separation
Objective: Quantify 5-Bromo-2-methylbenzoic acid and separate it from the critical impurity, 3-bromo-2-methylbenzoic acid.
Mechanistic Insight
Benzoic acids exist in equilibrium between their neutral and ionized forms (
Detailed Method Parameters
-
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Phenomenex Kinetex),
mm, 3.5ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> m or 5 m. -
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.0).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column Temp: 35°C (Temperature control is vital for reproducible isomer separation).
-
Detection: UV @ 210 nm (high sensitivity) and 254 nm (selectivity).[1]
-
Injection Volume: 5-10
L.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 65 | 35 | Equilibration |
| 25.0 | 10 | 90 | Linear Gradient |
| 30.0 | 10 | 90 | Wash |
| 30.1 | 65 | 35 | Re-equilibration |
| 35.0 | 65 | 35 | Stop |
Self-Validating System Suitability Test (SST)
Before running samples, verify:
-
Resolution (
): Inject a mixture of 5-bromo and 3-bromo isomers.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> must be . -
Tailing Factor (
): Must bengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . If higher, lower the pH of Mobile Phase A. -
Precision: 5 replicate injections of standard must show RSD
for area.
Protocol 2: Reaction Monitoring (Suzuki Coupling)
Context: Monitoring the coupling of 5-Bromo-2-methylbenzoic acid with an aryl boronic acid.
Challenge: The reaction mixture contains inorganic bases (
Workflow Visualization
Caption: Figure 1. Closed-loop monitoring workflow for Suzuki coupling. The acidic quench prevents post-sampling reaction progression.
Step-by-Step Procedure
-
Sampling: Withdraw 50
L of the reaction mixture. -
Quench: Immediately dispense into 950
L of Quench Buffer (Acetonitrile:Water 50:50 with 0.1% Formic Acid).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Why? The acid neutralizes the base, halting the catalytic cycle immediately.
-
-
Filtration: Vortex for 30 seconds, then filter through a 0.2
m PTFE syringe filter into an HPLC vial.-
Critical: Removes precipitated salts and Palladium black which can block the HPLC frit.
-
-
Analysis: Run using the Gradient Program from Protocol 1.
-
Data Interpretation:
Protocol 3: Impurity Profiling via LC-MS
Objective: Identify "unknown" peaks observed during HPLC monitoring, specifically protodebromination (loss of Br) or homocoupling.[1]
Instrument Settings
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (-).[1][3]
-
Reasoning: Benzoic acids ionize efficiently in negative mode (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Scan Range: 100 – 600
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Diagnostic Ions
| Compound | Formula | Monoisotopic Mass | Target Ion ( | Isotope Pattern |
| 5-Bromo-2-methylbenzoic acid | 213.96 | 213.0 / 215.0 | 1:1 doublet ( | |
| 2-Methylbenzoic acid (Des-bromo) | 136.05 | 135.0 | No doublet | |
| Homocoupling Dimer | 270.09 | 269.1 | No doublet |
Interpretation Guide
-
Protodebromination: If you see a peak at
135, the catalyst system is too active or the hydride source is present. Reduce temperature or change the catalyst ligand. -
Homocoupling: A peak at
269 indicates oxidative homocoupling of the boronic acid or the aryl bromide. Degas solvents more thoroughly to remove Oxygen.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
Synthesis & SGLT2 Application: Zhang, J., et al. "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid."[1][2] Pharmaceutical Fronts, 2022.[1][2] Link
-
Isomer Synthesis (Patent): "Method for Producing 5-Bromo-2-alkylbenzoic Acid."[1][4] JP2021127332A, 2021.[1][5][6] Link
-
Suzuki Reaction Monitoring: "Application Notes and Protocols for Suzuki Coupling." Benchchem, 2025.[1][7][8] Link
-
Physical Properties: "5-Bromo-2-methylbenzoic acid (CAS 79669-49-1)."[1][6][7][9][10] PubChem Compound Summary. Link
Sources
- 1. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Simultaneous determination of dehydroacetic acid, benzoic acid, sorbic acid, methylparaben and ethylparaben in foods by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Bromo-2-methylbenzoic Acid | 79669-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. nbinno.com [nbinno.com]
Troubleshooting & Optimization
catalyst selection for efficient bromination of 2-methylbenzoic acid
Strategic Decision Matrix: Define Your Target
The bromination of 2-methylbenzoic acid (o-toluic acid) is a classic example of divergent reactivity . Your choice of catalyst and conditions dictates whether the reaction follows a Radical (Side-chain) or Ionic (Ring) pathway.
CRITICAL WARNING: Mixing conditions (e.g., using a Lewis acid in the presence of light, or using NBS in a polar solvent without radical initiation) will lead to intractable mixtures of ring and side-chain bromides.
Workflow Decision Tree
(Visualizing the bifurcation of reactivity based on catalyst selection)
Figure 1: Decision matrix for catalyst and condition selection based on target regioselectivity.
Pathway A: Benzylic Bromination (Side-Chain)
Target: 2-(Bromomethyl)benzoic acid (Precursor to phthalides/isoindolinones). Mechanism: Free-Radical Substitution (Wohl-Ziegler).
Recommended Catalytic System
| Component | Recommendation | Rationale |
| Catalyst (Initiator) | AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) | Thermally decomposes to generate radicals that initiate the chain reaction. AIBN is preferred for cleaner by-product profiles than BPO. |
| Reagent | NBS (N-Bromosuccinimide) | Provides a low, steady concentration of Br₂ via reaction with trace HBr, preventing ionic addition to the ring.[1] |
| Solvent | Trifluoromethylbenzene (PhCF3) | A modern, "green" alternative to CCl₄ or Benzene. It is non-polar (supporting radical mechanisms) but has a higher boiling point and lower toxicity. |
| Stoichiometry | 1.05 - 1.1 eq NBS | Slight excess ensures conversion; large excess promotes di-bromination (gem-dibromide). |
Protocol: Standard Wohl-Ziegler Bromination
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride). Moisture is the enemy (see Troubleshooting).
-
Dissolution: Dissolve 2-methylbenzoic acid (1.0 eq) in PhCF3 (0.5 M concentration).
-
Addition: Add NBS (1.1 eq) and AIBN (0.05 eq).
-
Reaction: Heat to reflux (approx. 80-100°C). The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top).
-
Workup: Filter off succinimide while hot. Evaporate solvent. Recrystallize from heptane/EtOAc.
Troubleshooting Guide (Side-Chain)
Q: Why am I observing ring bromination despite using NBS?
-
Diagnosis: High polarity in the reaction medium or presence of Lewis acids.
-
Fix: Ensure the solvent is strictly non-polar. Avoid acetonitrile or acetic acid. Ensure glassware is free of metal salts (rust/residue).
Q: The reaction has stalled; NBS is sitting at the bottom.
-
Diagnosis: "Induction period" failure. The radical chain hasn't started.
-
Fix:
-
Add a "spike" of fresh AIBN.
-
Shine a visible light (tungsten lamp) on the flask to photo-initiate.
-
Check for water; water quenches the radical chain.
-
Q: I am getting the gem-dibromide (2-(dibromomethyl)benzoic acid).
-
Diagnosis: Over-bromination due to high local concentration of radicals.
-
Fix: Stop the reaction at 90-95% conversion rather than 100%. Use exactly 1.0 eq of NBS.
Pathway B: Ring Bromination (Nuclear)
Target: 5-Bromo-2-methylbenzoic acid (Major isomer). Mechanism: Electrophilic Aromatic Substitution (EAS).
Recommended Catalytic System
| Component | Recommendation | Rationale |
| Catalyst | Fe powder (cat.) or FeBr₃ | Lewis acid that polarizes the Br-Br bond, generating the active electrophile (Br⁺ complex). |
| Reagent | Br₂ (Elemental Bromine) | The most atom-efficient source for nuclear bromination. |
| Solvent | Acetic Acid or H₂SO₄ | Polar/protic solvents stabilize the ionic intermediates (Wheland intermediate) and facilitate proton transfer. |
| Selectivity | 5-Bromo > 3-Bromo | The -COOH group is meta-directing; the -CH₃ is ortho/para-directing. Position 5 is meta to COOH and para to CH₃ (Reinforced Selectivity). |
Protocol: Iron-Catalyzed EAS
-
Setup: 3-neck flask with addition funnel and caustic scrubber (for HBr gas).
-
Mixture: Suspend 2-methylbenzoic acid (1.0 eq) and Fe powder (0.05 eq) in Glacial Acetic Acid.
-
Addition: Add Br₂ (1.05 eq) dropwise at room temperature.
-
Temperature: If the reaction is sluggish, warm to 40-50°C. Do not overheat, or you risk benzylic bromination.
-
Quench: Pour into ice water containing sodium bisulfite (to quench excess Br₂).
-
Purification: The precipitate is usually a mixture of 5-bromo (major) and 3-bromo (minor). Recrystallize from Ethanol to isolate the 5-bromo isomer [1].[2]
Mechanism & Selectivity Diagram
(Explaining why the 5-position is favored)
Figure 2: Regioselectivity governance in the ionic bromination of 2-methylbenzoic acid.
Troubleshooting Guide (Ring)
Q: The reaction mixture is solidifying/difficult to stir.
-
Cause: 2-methylbenzoic acid has low solubility in cold acetic acid.
-
Fix: Use a larger volume of solvent or switch to a mixture of Acetic Acid/DCM. Alternatively, use concentrated H₂SO₄ as the solvent (highly effective but requires careful quenching) [2].
Q: I cannot separate the 3-bromo isomer.
-
Cause: Isomers have similar solubilities.
-
Fix: If ethanol recrystallization fails, convert the acid to the methyl ester (MeOH/H+), separate via flash chromatography (esters separate easier than acids), and hydrolyze back to the acid.
Advanced "Green" Catalysis (H₂O₂/HBr)
For laboratories restricting elemental bromine (Br₂) or halogenated solvents, the Oxidative Bromination method is a viable alternative.
-
System: H₂O₂ (30%) + HBr (48% aq).[3]
-
Mechanism: In situ generation of "Br⁺" equivalents.[4]
-
Selectivity: Highly specific for Ring Bromination in the absence of light.
-
Protocol: Dissolve substrate in methanol/water. Add HBr (1.1 eq).[3] Add H₂O₂ (1.1 eq) dropwise. The reaction generates water as the only byproduct [3].
References
-
Synthesis of 5-Bromo-2-methylbenzoic acid. ChemicalBook Protocols. Retrieved from .
-
Method for Producing 5-Bromo-2-alkylbenzoic Acid. Google Patents (JP2021127332A). Retrieved from .
-
Green bromination of ketones with H2O2-HBr. Royal Society of Chemistry (Green Chem). Retrieved from .
-
Benzylic Bromination Mechanism. Chemistry LibreTexts. Retrieved from .
Sources
challenges in the scale-up of 5-Bromo-2-methylbenzoic acid production
Technical Support Center: 5-Bromo-2-methylbenzoic Acid Scale-Up
Subject: Optimization, Troubleshooting, and Safety Protocols for Large-Scale Synthesis Reference ID: TSC-BR-OTOL-005 Applicable For: Process Chemists, Scale-up Engineers, SGLT2 Inhibitor Development Teams
Executive Summary
5-Bromo-2-methylbenzoic acid (CAS: 79669-49-1) is a critical intermediate in the synthesis of SGLT2 inhibitors, such as Canagliflozin. The transition from bench to pilot scale is frequently plagued by three specific bottlenecks: regioselectivity failure (formation of the 3-bromo isomer), thermal runaway during halogenation, and purification inefficiencies .
This guide synthesizes high-fidelity protocols derived from industrial patents (e.g., JP2021127332A, WO2016035042) to provide a self-validating workflow.
Module 1: Reaction Engineering & Regioselectivity
The Challenge: In 2-methylbenzoic acid (o-toluic acid), the methyl group (ortho/para directing) and the carboxyl group (meta directing) both direct electrophilic substitution to positions 3 and 5.
-
Position 5: Sterically accessible.
-
Position 3: Sterically hindered ("sandwiched" between methyl and carboxyl) but electronically activated.
Goal: Maximize the 5-bromo isomer (Target) > 95% relative to the 3-bromo isomer.
Mechanism & Competition Diagram
Figure 1: Electrophilic Aromatic Substitution pathways. Maintaining low temperatures is critical to favor the kinetic product (Position 5) over the sterically hindered Position 3.
Protocol: The Sulfuric Acid Route (High Selectivity)
Based on JP2021127332A and optimized for scale.
Why this route? Using concentrated
Step-by-Step Protocol:
-
Charge: Load 2-methylbenzoic acid (1.0 eq) into a glass-lined reactor containing concentrated
(4–6 volumes). -
Cool: Lower jacket temperature to 0–5°C. Critical: Ensure internal temp reaches <10°C before addition.
-
Dose: Add Bromine (
, 1.05–1.1 eq) dropwise.-
Rate Control: Maintain internal temperature <20°C.
-
Observation: Evolution of HBr gas will be significant. Ensure scrubber is active.
-
-
Digest: Stir at 20–25°C for 4–20 hours.
-
IPC (In-Process Control): Sample for HPLC.
-
Pass Criteria: Starting material < 1.0%; 3-bromo isomer < 10%.
-
Module 2: Troubleshooting & FAQs
Q1: My HPLC shows high levels of the 3-bromo isomer (>15%). How do I fix this?
Root Cause: Reaction temperature was likely too high during the
-
Immediate: You cannot "convert" the 3-bromo back. You must rely on downstream purification (Module 3).
-
Next Batch: Reduce addition temperature to 0–5°C. Consider switching from
to the solvent system, which historically yields higher 5-bromo selectivity (up to 91:9 crude ratio).
Q2: The reaction mixture froze or became too viscous to stir.
Root Cause: 2-methylbenzoic acid has poor solubility in cold sulfuric acid at high concentrations. Corrective Action:
-
Increase solvent volume to 6–8 volumes relative to the substrate.
-
Ensure your reactor has a high-torque anchor impeller, not a standard marine propeller, to handle the slurry.
Q3: I am seeing 3,5-dibromo impurities.
Root Cause: Localized excess of bromine (hotspots) or total over-charging of bromine. Corrective Action:
-
Dosing: Use a subsurface dip tube for
addition to prevent high concentration at the liquid surface. -
Stoichiometry: Limit
to 1.05 equivalents.
Module 3: Purification (The Self-Validating System)
Regioselectivity is rarely perfect. The purification step is the "firewall" that ensures the 3-bromo isomer does not contaminate the downstream SGLT2 synthesis.
Method: Recrystallization from Ethanol.[1][2]
Data: Solubility Profile
| Solvent | 5-Bromo (Target) | 3-Bromo (Impurity) | Result |
|---|---|---|---|
| Ethanol (Hot, 70°C) | Soluble | Soluble | Dissolution |
| Ethanol (Cold, 10°C) | Insoluble (Crystallizes) | Partially Soluble | Separation |[3]
Purification Workflow Diagram
Figure 2: Purification logic. The slow cooling ramp is essential to prevent the occlusion of the 3-bromo isomer into the crystal lattice.
Detailed Protocol:
-
Dissolution: Suspend crude wet cake in Ethanol (3 mL per gram of crude). Heat to reflux (approx 70–75°C) until fully dissolved.
-
Cooling: Cool slowly to 20°C. Do not crash cool.
-
Crystallization: Further cool to <10°C and stir for 3 hours. The 5-bromo isomer will precipitate as white needles; the 3-bromo isomer remains largely in the mother liquor.
-
Filtration: Filter and wash with cold ethanol.
-
Validation: Check Melting Point.
-
Target MP: ~158–162°C.
-
Note: A depressed MP (<155°C) indicates significant 3-bromo contamination.
-
Module 4: Safety & Hazard Management
Critical Hazard: HBr Evolution The bromination generates stoichiometric quantities of Hydrogen Bromide gas.
-
Risk: HBr is corrosive to lung tissue and equipment.
-
Control: The reactor vent must be connected to a caustic scrubber (NaOH 10–15%).
-
Visual Check: If "white smoke" is visible in the plant, the scrubber capacity is exceeded or the flow rate is too high.
Critical Hazard: Bromine Handling
-
Material Compatibility:
destroys standard rubber gaskets. Use PTFE (Teflon) or PVDF gaskets and lined piping only. -
Quench: Never add water directly to the reaction mass containing unreacted
and without extreme caution (exotherm). Quench onto ice/water slowly.
References
-
Patent (Synthesis Route): Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A. (2021).
-
Patent (Canagliflozin Context): Process for the preparation of canagliflozin.[4][5] WO2016035042A1. (2016).
-
Scientific Article (Scale-up): Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development.[4][6] (2017).[4]
-
Chemical Data: 5-Bromo-2-methylbenzoic acid Synthesis & Properties. ChemicalBook.[2]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. WO2016035042A1 - Process for the preparation of canagliflozin - Google Patents [patents.google.com]
- 6. scientificupdate.com [scientificupdate.com]
Technical Support Center: Impurity Profiling of 5-Bromo-2-methylbenzoic Acid
Current Status: Online Agent: Senior Application Scientist Topic: HPLC Method Development & Troubleshooting for Crude 5-Bromo-2-methylbenzoic Acid Case ID: 5B2MBA-HPLC-001
Introduction: The Analytical Challenge
You are likely analyzing crude 5-Bromo-2-methylbenzoic acid (CAS: 79669-49-1), a critical intermediate in the synthesis of SGLT2 inhibitors and other pharmacophores.
The primary analytical challenge here is regioisomer resolution . The bromination of o-toluic acid (2-methylbenzoic acid) is an electrophilic aromatic substitution that naturally yields a mixture of isomers. While the 5-bromo position (para to the methyl group) is electronically favored, the 3-bromo isomer (ortho to the methyl group) is a persistent impurity (often ~5-10% even after initial workup).
This guide provides a self-validating workflow to separate these isomers, identify over-brominated byproducts, and troubleshoot common peak shape issues.
Module 1: Impurity Origin & Fate Mapping
Before injecting a sample, you must understand what you are looking for. The synthesis route dictates the impurity profile.
Common Impurity Profile
| Impurity Name | Structure Context | Origin | Relative Polarity (Elution on C18) |
| 2-Methylbenzoic acid | Starting Material | Unreacted feedstock | Early (Most Polar) |
| 3-Bromo-2-methylbenzoic acid | Regioisomer | Competes with 5-bromo (Ortho-substitution) | Mid (Critical Pair) |
| 5-Bromo-2-methylbenzoic acid | Target Analyte | Desired Product | Mid (Target) |
| 3,5-Dibromo-2-methylbenzoic acid | Over-reaction | Excess bromination | Late (Lipophilic) |
| Succinimide | Reagent byproduct | If NBS used as bromine source | Void Volume (Very Polar) |
Visualizing the Impurity Pathway
Figure 1: Reaction pathway showing the origin of critical impurities. The 3-bromo isomer is the most difficult to separate from the target.
Module 2: Method Development (The Protocol)
User Question: "I am seeing split peaks or a shoulder on my main peak. How do I separate the isomers?"
Scientist Response: The "shoulder" is likely the 3-bromo isomer. Because these molecules are acidic (pKa ~3.5), their retention is highly sensitive to pH. If your mobile phase pH is near the pKa, the analyte splits between ionized and neutral states, causing peak broadening and masking the isomer.
Recommended HPLC Conditions
To ensure robust separation, you must suppress ionization (keep the acid protonated/neutral) to maximize interaction with the C18 stationary phase.
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (High carbon load recommended, e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Wavelength: 235 nm (Optimized for brominated aromatics) or 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Control is vital; viscosity changes affect resolution).
Mobile Phase & Gradient
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Do not use plain water.
-
Mobile Phase B: Acetonitrile (ACN).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Equilibration |
| 5.0 | 80 | 20 | Isocratic Hold (Elute SM) |
| 20.0 | 20 | 80 | Linear Gradient (Elute Isomers) |
| 25.0 | 20 | 80 | Wash (Elute Dibromo) |
| 26.0 | 80 | 20 | Re-equilibration |
| 35.0 | 80 | 20 | End |
Why this works:
-
Acidic pH (2.2): Well below the pKa (3.5), ensuring the benzoic acid moiety is fully protonated (
). This prevents "peak splitting" caused by mixed ionization states. -
Initial Hold (20% B): Forces the polar o-toluic acid (SM) to elute early, separating it from the brominated cluster.
-
Slow Gradient: The shallow ramp allows the slightly more lipophilic 5-bromo isomer to resolve from the 3-bromo isomer.
Module 3: Troubleshooting & FAQs
Issue 1: Peak Tailing (> 1.5)
Q: My main peak is tailing badly. Is my column dead? A: Likely not. Tailing in benzoic acid derivatives is usually due to secondary silanol interactions . The carboxylic acid interacts with free silanols on the silica support.
-
Fix: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) instead of Phosphoric acid if tailing persists. TFA acts as an ion-pairing agent and masks silanols.
-
Alternative: Use an "End-capped" column (e.g., "ODS-2" or "Eclipse Plus") designed to minimize silanol activity.
Issue 2: Isomer Co-elution
Q: I still can't separate the 3-bromo from the 5-bromo isomer. A: This is a "Critical Pair" resolution issue.
-
Logic: The 3-bromo isomer is sterically crowded (ortho to methyl). This often reduces its effective surface area for binding to C18 compared to the flatter, more linear 5-bromo isomer.
-
Prediction: The 3-bromo isomer typically elutes before the 5-bromo target .
-
Fix: Lower the slope of your gradient. Change the 5-20 min gradient to run from 20% B to only 50% B (instead of 80%). This stretches the chromatogram in the critical region.
Issue 3: Ghost Peaks
Q: I see a peak at the very beginning (dead time). Is it an impurity? A: If you used NBS (N-bromosuccinimide) for synthesis, this is Succinimide . It is highly water-soluble and elutes immediately. It is not a structural impurity of the benzoate but a reagent residue.
Module 4: Diagnostic Logic Tree
Use this flow to diagnose your chromatogram issues.
Figure 2: Decision matrix for troubleshooting HPLC anomalies in benzoic acid derivatives.
References
-
PubChem. (n.d.).[1] 5-Bromo-2-methylbenzoic acid (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
World Intellectual Property Organization (WIPO). (2023). WO2023019849 - Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid.[7] (Demonstrates parallel synthesis and impurity logic for halogenated benzoic acids). Retrieved January 31, 2026, from [Link]
-
Chromatography Today. (2014). Separation of Bromobenzoic Acids. (Describing retention behavior of ortho/meta/para isomers). Retrieved January 31, 2026, from [Link]
Sources
- 1. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (CAS No. 79669-49-1) 5-Bromo-2-methylbenzoic acid - Pratap Organics Pvt. Ltd. [prataporganics.com]
- 3. 5-Bromo-2-methylbenzoic acid 97 79669-49-1 [sigmaaldrich.com]
- 4. 79669-49-1|5-Bromo-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-2-methylbenzoic acid | 79669-49-1 [chemicalbook.com]
- 6. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Validation & Comparative
Beyond the Paper: Interpreting the CoA of 5-Bromo-2-methylbenzoic Acid for High-Yield Cross-Coupling
Executive Summary: The "Hidden" Isomer Risk
In pharmaceutical synthesis, particularly for SGLT2 inhibitors and biaryl kinase inhibitors, 5-Bromo-2-methylbenzoic acid (CAS 79669-49-1) is a critical scaffold. While most Certificates of Analysis (CoA) focus on gross purity (>98%), they often fail to quantify the specific regiochemical impurities inherent to its manufacturing process.
The dominant synthesis route—bromination of o-toluic acid—produces a significant quantity of the 3-bromo isomer (3-bromo-2-methylbenzoic acid) alongside the desired 5-bromo product.[1] Standard HPLC methods often co-elute these isomers. If a researcher unknowingly uses a "Standard Grade" batch containing 3-5% of the 3-bromo isomer, the subsequent Suzuki-Miyaura coupling will generate isomeric by-products that are nearly impossible to separate from the final drug candidate.
This guide compares Pharma Grade (High Selectivity), Industrial Grade (Standard), and the Chloro-analog alternative to demonstrate why "Purity" is not the only metric that matters.
Comparative Analysis: Selecting the Right Building Block
The following table contrasts the performance of high-purity 5-Bromo-2-methylbenzoic acid against its common market alternatives.
Table 1: Performance Matrix of 5-Bromo-2-methylbenzoic Acid Grades vs. Alternatives
| Feature | Pharma Grade (Recommended) | Industrial Grade (Risky) | Chloro-Analog Alternative |
| Compound | 5-Bromo-2-methylbenzoic acid | 5-Bromo-2-methylbenzoic acid | 5-Chloro-2-methylbenzoic acid |
| CAS | 79669-49-1 | 79669-49-1 | 7697-23-6 |
| Purity (HPLC) | ≥ 99.0% | ≥ 97.0% | ≥ 98.0% |
| Isomeric Impurity | < 0.1% (3-Bromo isomer) | 2.0% - 5.0% (3-Bromo isomer) | N/A (Different impurity profile) |
| Melting Point | 169 - 173 °C | 160 - 165 °C (Broad range indicates impurity) | 168 - 170 °C |
| Suzuki Reactivity | High (Standard Pd catalysts) | High (But yields isomeric mixtures) | Low (Requires Buchwald ligands) |
| Cost Efficiency | High Initial / Low Downstream | Low Initial / High Purification Cost | Low Initial / High Catalyst Cost |
| Application | Late-stage GMP synthesis | Early-stage reagent screening | Cost-sensitive bulk manufacturing |
Deep Dive: The Manufacturing Origin of Impurities
To understand the CoA, one must understand the synthesis. The bromination of o-toluic acid is an electrophilic aromatic substitution. The methyl group directs ortho and para.
-
Desired Path: Para to methyl
5-Bromo-2-methylbenzoic acid . -
Competing Path: Ortho to methyl
3-Bromo-2-methylbenzoic acid .
A "Standard Grade" CoA typically reports "Assay >98%". However, if the analytical method is not optimized for regio-isomer separation, the 3-bromo isomer is counted as the main peak.
Visualization: QC Decision Workflow
The following diagram outlines the critical decision process for validating incoming batches of this raw material.
Caption: QC Decision Tree emphasizing the critical rejection criteria based on melting point depression and isomeric contamination.
Experimental Protocols
Protocol A: Isomer-Resolving HPLC Method
Objective: To separate 5-bromo-2-methylbenzoic acid from its 3-bromo isomer.[1] Standard C18 methods often fail; this protocol uses a phenyl-hexyl column for enhanced pi-pi selectivity.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20%
60% B -
20-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Acceptance Criteria: Resolution (
) between 3-bromo and 5-bromo peaks must be .
Protocol B: Functional Use Test (Suzuki Coupling)
Objective: Compare the reactivity of the Bromo- vs. Chloro-analog to justify the cost difference.[1][2]
Reaction Scheme Visualization:
*Caption: Suzuki-Miyaura coupling efficiency comparison. Note: X=Cl requires specialized ligands (e.g., SPhos) to achieve high yields, increasing cost.
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, charge 5-Bromo-2-methylbenzoic acid (1.0 eq, 2.15 g), Phenylboronic acid (1.2 eq), and
(2.0 eq). -
Solvent: Add Toluene (20 mL) and Water (4 mL). Degas with nitrogen for 15 mins.
-
Catalyst: Add
(2 mol%) and (4 mol%). Note: For the Chloro-analog, this catalyst system will fail; SPhos or XPhos is required. -
Reaction: Heat to reflux (100°C) for 4 hours.
-
Workup: Cool to RT, acidify with 1N HCl, extract with EtOAc.
-
Analysis: Analyze organic layer via HPLC.
-
Result (Pharma Grade Br): >98% Conversion.[3]
-
Result (Industrial Grade Br): >95% Conversion, but contains ~4% isomeric biaryl impurity.
-
Result (Chloro-Analog): <40% Conversion (using standard Pd/PPh3).
-
Conclusion & Recommendation
For drug development projects where downstream purification is costly:
-
Reject batches with a melting point below 168°C , as this indicates significant isomeric contamination.
-
Request a CoA that explicitly lists "3-Bromo-2-methylbenzoic acid" as a tested impurity, not just "Total Impurities."
-
Select the Bromo-analog over the Chloro-analog for standard Suzuki couplings unless you are already utilizing advanced Buchwald precatalysts in your workflow.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 346004, 5-Bromo-2-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid (JP2021127332A). (Details regioselectivity issues in bromination).
Sources
Comparative Analysis of Brominating Agents for 2-Methylbenzoic Acid
Executive Summary
For drug development professionals working with 2-methylbenzoic acid , the choice of brominating agent is not merely a matter of cost—it is a strategic decision dictated by the desired regioselectivity. The presence of both a deactivated aromatic ring (electron-withdrawing -COOH) and an activated alkyl side chain (-CH3) creates a divergent reaction landscape.
-
Pathway A (Benzylic Bromination): Critical for synthesizing phthalide and isoindolinone scaffolds. Requires Radical conditions.
-
Pathway B (Nuclear Bromination): Critical for modifying the aryl core. Requires Ionic/Lewis Acid conditions.
This guide evaluates three primary agents—N-Bromosuccinimide (NBS) , Elemental Bromine (
Mechanistic Divergence & Selection Strategy
The bromination of 2-methylbenzoic acid is a classic competition between thermodynamic and kinetic control, heavily influenced by the "Conditions over Reagent" rule.
Graphviz Diagram 1: Reaction Pathway Divergence
Caption: Decision matrix for selecting reaction conditions based on target moiety (Side-chain vs. Ring).
Comparative Analysis of Agents
Agent A: N-Bromosuccinimide (NBS)
The Gold Standard for Benzylic Bromination
NBS remains the preferred reagent for bench-scale synthesis of 2-(bromomethyl)benzoic acid due to its ability to maintain a low concentration of molecular bromine, which minimizes ring bromination byproducts.
-
Mechanism: Wohl-Ziegler radical substitution.[1] The succinimide radical abstracts hydrogen, and
is generated in situ in low concentrations [1]. -
Selectivity: High for benzylic position.[1]
-
Atom Economy: Poor (45%). The succinimide byproduct is waste (unless recycled).
-
Key Insight: For 2-methylbenzoic acid, the product is prone to cyclization to form phthalide. NBS allows for milder conditions than
, reducing thermal cyclization during the reaction.
Agent B: Elemental Bromine ( )
The Industrial Workhorse
While economical,
-
Benzylic Mode: Requires high-intensity light (photochemical) or high temperatures (
C). -
Ring Mode: In the presence of Lewis acids (
, ), it rapidly brominates the ring. -
Selectivity: Difficult to control. High local concentrations of
often lead to dibromination (gem-dibromide) or mixed ring/chain bromination [2]. -
Safety: High vapor pressure, corrosive, and requires specialized handling (PTFE lines).
Agent C: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
The "Green" Intensifier
DBDMH is an increasingly popular alternative to NBS.[3] It contains two active bromine atoms, improving atom economy.
-
Performance: often reacts faster than NBS.[3]
-
Solubility: The byproduct (5,5-dimethylhydantoin) is water-soluble, simplifying workup compared to succinimide [3].
-
Catalytic Switch:
-
With AIBN/Light : Acts like NBS (Benzylic).
-
With
: Highly selective for benzylic bromination even without light [4]. -
With
: Potent ring brominating agent.[3]
-
Data Summary Table
| Feature | NBS | Bromine ( | DBDMH |
| Active Br Content | 44.9% | 100% | 55.9% |
| Atom Economy | Low | High (if HBr recycled) | Medium-High |
| Benzylic Selectivity | Excellent | Moderate (prone to bis-bromo) | Good |
| Reaction Phase | Heterogeneous (slurry) | Homogeneous | Heterogeneous |
| Byproduct Removal | Filtration (Succinimide) | Distillation/Scrubbing | Aqueous Wash |
| Safety Profile | Moderate (Allergen) | Severe (Corrosive/Toxic) | Moderate |
Experimental Protocols
Protocol A: Benzylic Bromination (Synthesis of Phthalide Precursor)
Objective: Synthesis of 2-(bromomethyl)benzoic acid using NBS. Note: This product is unstable and may cyclize to phthalide upon heating.
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (
). -
Charge: Add 2-methylbenzoic acid (13.6 g, 100 mmol), NBS (17.8 g, 100 mmol), and Benzoyl Peroxide (242 mg, 1 mmol) or AIBN.
-
Solvent: Add 100 mL of Chlorobenzene (preferred over
for safety and higher boiling point). -
Initiation: Heat to reflux (
C). If using light initiation, use a tungsten lamp (500W) and reflux at lower temp. -
Monitoring: Monitor via
NMR.-
Starting Material: Methyl singlet at
2.6 ppm. -
Product: Methylene singlet at
4.9 ppm (or phthalide signal at 5.3 ppm if cyclized).
-
-
Quench: Cool to
C. Filter off the precipitated succinimide. -
Workup: Evaporate solvent. Recrystallize from toluene/heptane.
Protocol B: Ring Bromination (Nuclear Substitution)
Objective: Synthesis of 5-bromo-2-methylbenzoic acid.[4]
-
Setup: 3-neck flask with dropping funnel and caustic scrubber (for HBr).
-
Charge: 2-methylbenzoic acid (10.0 g) in Conc.
(30 mL). Note: The strong acid protonates the carboxylic acid, deactivating the meta-position, but the methyl group directs ortho/para. Sterics favor the 5-position. -
Addition: Add Bromine (
) (1.1 equiv) dropwise at C. -
Reaction: Stir at RT for 4 hours.
-
Quench: Pour onto crushed ice (200 g). The product will precipitate as a white/off-white solid.
-
Purification: Filter, wash with water, and recrystallize from Ethanol/Water.
Workflow Visualization
Graphviz Diagram 2: Experimental Workflow & Decision Logic
Caption: Step-by-step workflow for benzylic bromination using NBS vs. DBDMH.
References
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link
- Offermann, W., & Vögtle, F. (1984).
-
Podgoršek, A., et al. (2009). "On Water" Bromination of Ketones and Benzylic Compounds with DBDMH.[3] Green Chemistry, 11, 1204-1206. Link
-
Togo, H., & Iida, S. (2006). Synthetic use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][3] Synlett, 2006(13), 2159-2175. Link
Sources
- 1. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Bromo-2-methylbenzoic Acid
For researchers and professionals in drug development, the purity of a synthetic building block like 5-Bromo-2-methylbenzoic acid is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, objective comparison of the essential analytical techniques required to comprehensively assess the purity of this critical intermediate. We will move beyond procedural lists to explain the scientific rationale behind each method, ensuring a self-validating and trustworthy analytical workflow.
The Imperative of Purity in Synthesis
5-Bromo-2-methylbenzoic acid is a key intermediate in the synthesis of numerous pharmaceutical compounds.[3][4] The presence of impurities, which can include starting materials, positional isomers (e.g., 3-bromo-2-methylbenzoic acid), or byproducts from the synthetic route (such as dibrominated species), can have significant downstream consequences.[5][6][7] Therefore, a multi-technique approach is essential to confirm not only the identity of the compound but also to quantify its purity with a high degree of confidence.
A Multi-Pronged Analytical Strategy
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on the convergence of data from several orthogonal techniques, each offering a unique perspective on the sample's composition. This guide will focus on a core suite of methods: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The logical flow of this analytical strategy is visualized in the workflow diagram below. It begins with a simple, yet informative, physical property measurement and progresses to highly specific and quantitative techniques.
Caption: Workflow for the comprehensive purity assessment of 5-Bromo-2-methylbenzoic acid.
Comparison of Core Analytical Techniques
The following sections provide a detailed comparison of the primary methods used for purity assessment, complete with experimental protocols and data interpretation insights.
Melting Point Analysis: The Classical First Pass
Expertise & Rationale: Melting point is a fundamental physical property that provides a quick, inexpensive, and surprisingly informative preliminary assessment of purity. A pure crystalline solid will melt over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. For 5-Bromo-2-methylbenzoic acid, a sharp melting point around 167-173°C is expected.[3][8]
Experimental Protocol:
-
Ensure the melting point apparatus is calibrated.
-
Finely powder a small amount of the dried synthesized sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting point range.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Rationale: HPLC is the gold standard for quantifying the purity of non-volatile organic compounds.[9] By separating the sample's components based on their differential partitioning between a stationary phase (the column) and a mobile phase, we can determine the area percentage of the main peak relative to any impurity peaks. A UV or Photodiode Array (PDA) detector is ideal for aromatic compounds like benzoic acid derivatives.[1][10] The choice of a C18 reversed-phase column is standard for separating moderately polar organic molecules. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good resolution between the main compound and potential impurities.[6][11]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/PDA detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water containing 0.1% phosphoric acid is a common starting point for related compounds.[6] For example, a gradient from 35% to 90% methanol over 25 minutes can be effective.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: Monitor at a wavelength where the analyte has strong absorbance, such as 210 nm or 233 nm.[6][11]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a known concentration (e.g., 0.5 mg/mL).[1] Filter through a 0.45 µm syringe filter before injection.[11]
-
System Suitability: Before sample analysis, inject a standard solution to verify that the system is performing correctly (e.g., check for peak shape, retention time, and resolution from known impurities if available). This is a critical step for a self-validating system.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
Expertise & Rationale: ¹H and ¹³C NMR are unparalleled for confirming the chemical structure of the synthesized compound. The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum provide a detailed map of the proton environment. Critically, NMR can also detect and help identify impurities that have a different chemical structure, even if they co-elute in HPLC. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the absolute purity (assay) of the material.[14]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it solubilizes them well.[14]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Causality: The signals for the aromatic protons and the methyl group should be in the expected regions and show the correct splitting patterns and integrations. For 5-Bromo-2-methylbenzoic acid, one would expect to see:
-
A singlet for the methyl protons (~2.5 ppm).
-
Three distinct aromatic proton signals.
-
A broad singlet for the carboxylic acid proton (>10 ppm).
-
-
Look for small, unidentifiable peaks that could indicate impurities. The presence of signals corresponding to the starting material (2-methylbenzoic acid) or positional isomers would be a clear indication of incomplete reaction or poor selectivity.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to confirm the number of unique carbon atoms in the molecule, which should match the expected structure.
Interpreting the Data: A Comparative Case Study
To illustrate the power of this multi-technique approach, let's compare hypothetical data for a "Synthesized Sample" against a certified "Reference Standard."
| Parameter | Reference Standard (>99.5%) | Synthesized Sample | Interpretation |
| Appearance | White crystalline powder | Off-white powder | The color difference may suggest the presence of minor impurities. |
| Melting Point | 170-172 °C | 165-170 °C | The depressed and broadened range indicates the presence of impurities. |
| HPLC Purity | 99.8% (by area) | 97.5% (by area) | The sample contains 2.5% of HPLC-detectable impurities. |
| ¹H NMR | Spectrum conforms to structure | Conforms to structure, but with a small peak at 7.9 ppm (0.05 integration) and a doublet at 7.3 ppm (0.05 integration). | The main structure is correct, but minor impurities, possibly starting material or an isomer, are present. |
| Mass Spec (m/z) | 213.9/215.9 [M-H]⁻ | 213.9/215.9 [M-H]⁻, minor peak at 135.0 [M-H]⁻ | Confirms the molecular weight of the target compound. The peak at 135 corresponds to the molecular weight of the starting material, 2-methylbenzoic acid. |
Conclusion
Assessing the purity of synthesized 5-Bromo-2-methylbenzoic acid requires a rigorous, evidence-based approach that combines multiple analytical techniques. While a sharp melting point and a clean NMR spectrum provide strong initial evidence of success, only quantitative methods like HPLC can provide the high-confidence purity values required by drug development professionals. By understanding the strengths and rationale of each technique, scientists can design a self-validating workflow that ensures the quality and reliability of this crucial synthetic intermediate. This comprehensive strategy is fundamental to good analytical practice and is a cornerstone of regulatory compliance in the pharmaceutical industry.[15][16]
References
- Benchchem. (n.d.). Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic Acid: A Comparative Guide.
- UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid | 79669-49-1.
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-methylbenzoic Acid | 79669-49-1.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Zhang, et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate for SGLT2 Inhibitors. Pharmaceutical Fronts.
- Chem-Impex. (n.d.). 2-Bromo-5-methylbenzoic acid.
- PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methylbenzoic acid 97 79669-49-1.
- BLD Pharm. (n.d.). 79669-49-1|5-Bromo-2-methylbenzoic acid.
- European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- ChemicalBook. (2025, July 26). 5-Bromo-2-methylbenzoic acid - Safety Data Sheet.
- Benchchem. (n.d.). Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ResearchGate. (2023, December 14). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
- LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Sources
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- 4. 79669-49-1|5-Bromo-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
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- 15. particle.dk [particle.dk]
- 16. wjarr.com [wjarr.com]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-methylbenzoic acid
Topic: CAS: 79669-49-1[1]
Part 1: Executive Hazard Analysis
5-Bromo-2-methylbenzoic acid is a halogenated organic building block. While not classified as acutely fatal (Category 1 or 2), it presents significant irritation risks that can degrade data quality and researcher health if managed casually.
The Scientist's Perspective: The primary risk with this compound is not just immediate toxicity, but sensitization and mucous membrane inflammation . As a benzoic acid derivative with a bromine substituent, it possesses increased lipophilicity compared to benzoic acid. This means it can penetrate dermal layers more efficiently than simple hydrophilic acids.
Hazard Profile (GHS Standards):
| Hazard Class | Code | Description | Operational Implication |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3] | Strict hygiene; no hand-to-mouth contact. |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4][5] | Direct contact causes dermatitis; dust can settle on exposed wrists. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][5] | Critical: Dust is corrosive to the cornea. |
| STOT-SE | H335 | May cause respiratory irritation.[1][3][5] | Inhalation of dust triggers coughing/inflammation. |
Part 2: Hierarchy of Controls & PPE Specifications
Do not rely on PPE alone.[6] The safety of your workflow is defined by the Engineering Controls you employ before the bottle is even opened.
Engineering Controls (Primary Barrier)
-
Local Exhaust Ventilation (LEV): All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Static Control: This powder is prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" which bypasses respiratory protection.
Personal Protective Equipment (Secondary Barrier)
A. Hand Protection: The Nitrile Imperative
-
Recommendation: 100% Nitrile (Acrylonitrile Butadiene).
-
Why not Latex? Natural rubber latex is permeable to many organic acids and degrades rapidly upon contact with the organic solvents (e.g., Dichloromethane, Ethyl Acetate) often used to dissolve this reagent. The bromine atom increases the compound's ability to migrate through porous polymers.
-
Protocol:
-
Dry Solid Handling: Standard 4-5 mil (0.10–0.12 mm) nitrile gloves.
-
Solution Handling: If dissolved in halogenated solvents, double-glove or use Silver Shield® liners.
-
B. Ocular Protection
-
Recommendation: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do NOT rely on standard safety glasses. Fine organic acid dust can bypass the side-shields of safety glasses, react with ocular moisture, and create a localized acidic solution on the cornea (H319).
C. Respiratory Protection
-
Primary: Fume hood sash at proper working height.
-
Secondary (if hood unavailable): NIOSH-certified N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical vapors or fine dusts.
Part 3: Operational Protocol (The Self-Validating Workflow)
This protocol includes "checkpoints"—steps designed to physically validate safety before proceeding.
Task: Transferring 5.0g of 5-Bromo-2-methylbenzoic acid for a reaction.
Step 1: Pre-Operational Check
-
Checkpoint: Verify Fume Hood Flow. Tape a Kimwipe to the sash bottom; it should be pulled firmly inward.
-
Setup: Place a dark-colored spill mat or paper inside the hood. Reason: The white powder is highly visible against a dark background, allowing immediate detection of micro-spills.
Step 2: Weighing
-
Don PPE: Goggles, Lab Coat, Nitrile Gloves.
-
Place the balance inside the hood or use a powder containment enclosure.
-
Technique: Do not pour from the stock bottle. Use a clean spatula to transfer solid to a weighing boat.
-
Validation: After transfer, shine a flashlight tangentially across the balance surface. Any sparkling dust indicates a breach in containment. Wipe immediately with a damp tissue.
Step 3: Solubilization & Transfer
-
Dissolve the solid in the reaction solvent (e.g., THF, DCM) before moving it to the main reaction vessel if possible. This eliminates the risk of airborne dust during the final addition.
-
Incompatibility Check: Ensure the receiving vessel does not contain strong oxidizers or strong bases (e.g., NaOH, KOH) unless the reaction is controlled (exothermic acid-base neutralization).
Step 4: Decontamination
-
Wipe all tools (spatulas, balance) with a tissue dampened with dilute sodium bicarbonate (5%) or water.
-
Self-Validating Stop: Touch the wiped surface with a strip of pH paper. If it turns red/orange, acid residue remains. Repeat cleaning until pH is neutral.
Part 4: Waste Disposal & Emergency Response
Disposal Logic: Because this molecule contains a Bromine atom, it cannot be treated as standard organic waste in many jurisdictions. It is a Halogenated Organic .[6][7]
| Waste Stream | Classification | Rationale |
| Solid Waste | Hazardous Solid (Halogenated) | Incineration required to manage halogen byproducts. |
| Liquid Waste | Halogenated Organic Solvent | Do NOT mix with non-halogenated solvents (e.g., Acetone/Methanol waste) if your facility separates them. High disposal cost. |
| Aqueous Waste | Aqueous Acidic (Toxic) | Even if neutralized, the organic content prevents drain disposal. |
Emergency Spills:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use organic solvents (ethanol/acetone) to clean skin; this enhances absorption.
Part 5: Visualizations
Figure 1: Safety Decision Matrix
A logic flow for selecting the correct protection based on the state of the chemical.
Caption: Decision matrix for PPE selection based on physical state and solvent carrier.
Figure 2: Waste Stream Logic
Correct disposal path to avoid regulatory violations.
Caption: Disposal workflow emphasizing the segregation of halogenated waste.
References
-
PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid (Compound).[1][2][3][4][8][9] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]
- 2. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. chemscene.com [chemscene.com]
- 9. 5-Bromo-2-methylbenzoic Acid | 79669-49-1 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
